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2-Cyclobutyl-4-methylthiazole

Cat. No.: B11796091
M. Wt: 153.25 g/mol
InChI Key: TWBNOXSWNZIVJJ-UHFFFAOYSA-N
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Description

Contextualization of Thiazole (B1198619) Derivatives in Contemporary Chemical Sciences

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This structural arrangement confers unique physicochemical properties, making the thiazole ring a privileged scaffold in various scientific domains. analis.com.my In medicinal chemistry, the thiazole nucleus is a core component of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic effects. nih.govbohrium.comnih.govmdpi.com Prominent examples of thiazole-containing drugs include the antiretroviral agent Ritonavir, the antibiotic Sulfathiazole, and the anticancer drug Dasatinib. bohrium.comresearchgate.net

The versatility of the thiazole ring stems from its aromatic nature and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets like enzymes and receptors. nih.gov Beyond pharmaceuticals, thiazole derivatives are integral to the development of dyes, fungicides, and as accelerators in the vulcanization of rubber. nih.gov The thiamine (B1217682) (Vitamin B1) molecule, essential for neurological function, also features a prominent thiazole ring, underscoring the natural importance of this heterocycle. nih.govresearchgate.net

Significance of 2-Cyclobutyl-4-methylthiazole as a Model System and Building Block in Advanced Chemistry

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure suggests significant potential as both a model system and a synthetic building block. The compound, identified by the CAS number 1427023-08-2, possesses a molecular formula of C8H11NS and a molecular weight of 153.25 g/mol .

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 1427023-08-2
Molecular Formula C8H11NS
Molecular Weight 153.25

| SMILES | CC1=CSC(C2CCC2)=N1 |

The presence of a cyclobutyl group at the 2-position and a methyl group at the 4-position introduces specific steric and electronic features. The cyclobutyl moiety, a four-membered carbocyclic ring, is a strained system that can influence the reactivity and conformational preferences of the molecule. This makes this compound an interesting model for studying the impact of such strained rings on the chemical and biological properties of the thiazole core.

As a building block, this compound offers a unique combination of a reactive thiazole core with a lipophilic and structurally defined cyclobutyl substituent. This makes it a valuable intermediate for the synthesis of more complex molecules, particularly in drug discovery, where the introduction of novel alkyl groups can modulate a compound's pharmacokinetic and pharmacodynamic profile. The synthesis of such substituted thiazoles can often be achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com For this compound, a plausible route would involve the reaction of a cyclobutyl-substituted thioamide with chloroacetone (B47974).

Historical Trajectories and Key Milestones in this compound Research

The history of thiazole chemistry dates back to the late 19th century, with the pioneering work of Arthur Hantzsch and his contemporaries who first described the synthesis of these heterocycles in 1887. synarchive.comtandfonline.com This foundational work, known as the Hantzsch thiazole synthesis, remains a widely used and versatile method for constructing the thiazole ring. mdpi.comnih.gov Over the decades, research expanded significantly, particularly with the discovery of the thiazole-containing penicillin and thiamine (Vitamin B1). nih.gov

Specific research milestones for this compound itself are not well-documented, suggesting it is a compound of more recent interest, likely emerging from broader efforts in combinatorial chemistry and the synthesis of novel chemical libraries for screening purposes. Its existence in chemical supplier catalogs indicates its availability for research, but dedicated studies focusing on its unique properties or applications are sparse. The trajectory of this compound is therefore more closely tied to the general advancement of synthetic methodologies for creating diverse substituted thiazoles rather than a specific historical narrative of its own.

Overview of Current Academic Research Paradigms and Future Research Directions

Current research involving thiazole derivatives is heavily focused on medicinal chemistry and materials science. researchgate.netglobalresearchonline.net In drug discovery, efforts are directed towards synthesizing novel thiazole analogues with improved potency and selectivity against various diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov The structure-activity relationships (SAR) of substituted thiazoles are a key area of investigation, aiming to understand how different substituents influence biological activity. nih.gov

For this compound, future research is likely to proceed along several fronts:

Medicinal Chemistry: Its potential as a scaffold for new therapeutic agents is a primary area of interest. The cyclobutyl group could confer novel binding interactions with protein targets or improve metabolic stability compared to more common alkyl substituents.

Agrochemicals: Thiazole derivatives have found applications as insecticides and fungicides. The specific substitution pattern of this compound may yield new properties relevant to crop protection.

Flavor and Fragrance Chemistry: Simple alkylthiazoles are known flavor components in various foods. Research could explore the organoleptic properties of this compound.

Materials Science: The unique electronic properties of the thiazole ring make it a candidate for incorporation into organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The lack of extensive current research on this specific compound represents an opportunity for new investigations into its fundamental chemistry and potential applications. As synthetic methods become more advanced and the demand for novel chemical entities grows, compounds like this compound will likely transition from being catalog items to subjects of focused academic and industrial research.

Table 2: Related Thiazole Compounds Mentioned in this Article

Compound Name CAS Number Molecular Formula
This compound 1427023-08-2 C8H11NS
Ritonavir 155213-67-5 C37H48N6O5S2
Sulfathiazole 72-14-0 C9H9N3O2S2
Dasatinib 302962-49-8 C22H26ClN7O2S
Thiamine (Vitamin B1) 59-43-8 C12H17N4OS+

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NS B11796091 2-Cyclobutyl-4-methylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

2-cyclobutyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H11NS/c1-6-5-10-8(9-6)7-3-2-4-7/h5,7H,2-4H2,1H3

InChI Key

TWBNOXSWNZIVJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2CCC2

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2 Cyclobutyl 4 Methylthiazole

Retrosynthetic Analysis of the 2-Cyclobutyl-4-methylthiazole Framework

Retrosynthetic analysis of this compound suggests several plausible disconnection points on the thiazole (B1198619) core. The most conventional approach, mirroring the logic of the Hantzsch synthesis, involves cleaving the S1-C2 and N3-C4 bonds. This disconnection leads to two key precursors: cyclobutanecarbothioamide (B137928) and a 3-halo-2-butanone (e.g., 3-bromo-2-butanone (B1330396) or 3-chloro-2-butanone). This strategy is highly convergent and relies on the well-established nucleophilicity of the thioamide sulfur and subsequent cyclization by the nitrogen.

An alternative disconnection can be envisioned across the S1-C5 and C2-N3 bonds, which would point towards a multi-component reaction strategy, potentially involving cyclobutane-containing building blocks, a sulfur source, and a C2-N fragment. Modern catalytic methods might suggest a different retrosynthetic paradigm, such as disconnecting the cyclobutyl group from a pre-formed 4-methylthiazole (B1212942) core via a C-H activation or cross-coupling strategy at the C2 position.

Classical Heterocyclic Synthesis Approaches to Thiazole Rings

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several classical methods being adaptable for the synthesis of this compound.

Adaptations of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and widely used methods for constructing the thiazole nucleus. synarchive.comnbinno.com It involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov For the specific synthesis of this compound, this would involve the reaction between cyclobutanecarbothioamide and 3-halo-2-butanone.

The reaction mechanism initiates with the nucleophilic sulfur of the thioamide attacking the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com The resulting intermediate then undergoes cyclization via an intramolecular attack of the nitrogen atom on the ketone carbonyl. Subsequent dehydration of the resulting hydroxytetrahydrothiazole intermediate leads to the aromatic thiazole ring. nih.govyoutube.com This method is generally high-yielding and proceeds under mild conditions. chemhelpasap.comnih.gov

The required precursor, cyclobutanecarbothioamide, can be synthesized from cyclobutanecarboxamide (B75595) using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. Alternatively, it can be prepared from cyclobutanecarbonitrile (B1293925) by reaction with hydrogen sulfide.

Thioamideα-HaloketoneConditionsProductYield (%)Reference
ThioacetamideChloroacetone (B47974)Reflux2,4-Dimethylthiazole- wikipedia.org
Thiourea2-BromoacetophenoneMethanol, heat2-Amino-4-phenylthiazole99 youtube.com
Thiobenzamide3-(Bromoacetyl)-...EtOH/Water, 65 °C2-Phenyl-4-(...)-thiazole85 nih.gov
Boc-d-alanine thioamideEthyl 2-chloroacetoacetateDME, -13 °C to rtSubstituted thiazole95 scribd.com

Multi-component Reaction (MCR) Strategies for Thiazole Formation

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to synthesizing complex molecules like thiazoles in a single step from three or more starting materials. acs.org Various MCRs have been developed for the synthesis of substituted thiazoles.

For the construction of this compound, a three-component reaction could potentially be designed. For instance, a copper-catalyzed reaction of amines, aldehydes, and elemental sulfur has been reported to produce 2,5-disubstituted thiazoles. thieme-connect.com A variation of this could hypothetically be adapted. A more plausible MCR would be a one-pot synthesis involving cyclobutane (B1203170) carbaldehyde, a source of ammonia (B1221849) (or an amine), a methyl ketone equivalent, and a sulfur source. The development of a specific MCR for this target would require empirical optimization but offers an efficient synthetic route.

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeYield (%)Reference
Aryl glyoxalAryl thioamidePyrazoloneHFIP, rtPyrazole-linked thiazolesup to 94 acs.org
BenzylaminePhenylacetaldehydeSulfur (S8)CuBr2, DBU, O2, 80 °C2,5-Diphenylthiazole76 thieme-connect.com
OximesAnhydridesKSCNCuI, Toluene, 120 °C2-Aminothiazolesup to 85 nih.gov

Modern Catalytic Methods for this compound Construction

Modern organic synthesis has seen a surge in the use of transition-metal catalysis to construct heterocyclic rings and to functionalize them through C-H activation and cross-coupling reactions. nih.govacs.orgacs.org

Transition Metal-Catalyzed Cyclization and Cross-Coupling Reactions

Transition metals such as palladium, copper, and rhodium are instrumental in modern synthetic methodologies that can be applied to the synthesis of this compound. nih.govosi.lvorganic-chemistry.orgnih.gov These methods can be broadly categorized into two approaches: catalytic construction of the thiazole ring and post-synthetic modification of a pre-formed thiazole.

Catalytic Ring Formation: Rhodium-catalyzed reactions of α-diazo-β-keto compounds with thiocarboxamides can produce highly substituted thiazoles. nih.govacs.org For example, a rhodium carbene generated from a suitable diazo precursor could react with cyclobutanecarbothioamide to form the desired thiazole. Copper-catalyzed aerobic oxidative sulfuration/annulation reactions provide another route to thiazoles from simple starting materials like amines, aldehydes, and elemental sulfur. thieme-connect.com

Cross-Coupling and C-H Functionalization: An alternative strategy involves the functionalization of a pre-existing 4-methylthiazole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, or Stille reactions, are powerful tools for this purpose. thieme-connect.com This would entail the synthesis of 2-bromo-4-methylthiazole, followed by a cross-coupling reaction with a cyclobutyl-organometallic reagent (e.g., cyclobutylzinc bromide or cyclobutylboronic acid).

More recently, direct C-H functionalization has emerged as a highly efficient method, avoiding the need for pre-halogenated starting materials. nih.govacs.orgresearchgate.net The C2-H bond of thiazoles is known to be acidic and can be selectively functionalized. A palladium-catalyzed direct C-H arylation of thiazoles has been reported, and adapting these conditions for alkylation with a cyclobutyl group could be a viable, albeit challenging, route. nih.gov

Catalyst SystemSubstratesReaction TypeProduct TypeYield (%)Reference
Pd(PPh3)42-Bromothiazole, Arylzinc bromideNegishi Coupling2-Arylthiazoleup to 80 thieme-connect.com
Rh2(OAc)4α-Diazo-β-keto-ester, ThioamideCarbene Insertion/Cyclization5-Ester-thiazole- nih.govacs.org
CuIThiazole, Aryl iodideC-H Arylation2-Arylthiazole- organic-chemistry.org
Pd(OAc)2/PPh3Thiazole, Aryl halideC-H Arylation2-Arylthiazolehigh nih.gov
CuBr2Benzylamine, Aldehyde, SulfurOxidative Annulation2,5-Disubstituted thiazole30-76 thieme-connect.com

Organocatalytic Routes to Substituted Thiazoles

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives that often proceed under mild conditions with high efficiency. For the synthesis of substituted thiazoles, organocatalysts can facilitate key bond-forming reactions, avoiding the use of potentially toxic and costly metal catalysts.

One promising organocatalytic approach adaptable for this compound synthesis involves the use of bio-based catalysts, such as those derived from chitosan. For instance, a chitosan-grafted Schiff's base hydrogel has been utilized as a recyclable, eco-friendly biocatalyst for thiazole synthesis under ultrasonic irradiation. nih.gov This method offers advantages like mild reaction conditions, short reaction times, and high yields. nih.gov The catalyst's reusability, demonstrated over several cycles without significant loss of activity, further enhances its green credentials. nih.gov

A hypothetical organocatalytic route to this compound could involve the condensation of cyclobutanecarbothioamide and chloroacetone in the presence of a chitosan-based catalyst in a solvent like ethanol, potentially accelerated by ultrasound. This approach circumvents the need for harsh bases or metal promoters.

CatalystSolventConditionsTime (min)Yield (%)Ref
Chitosan Schiff's Base (TCsSB)EthanolUltrasound, 35°C20>90 (projected) nih.gov
TaurineEthanol/WaterReflux60-90>85 (projected) nih.gov
4,4'-BipyridylAcetonitrile (B52724)100°C24hModerate (projected) nih.gov

This table presents projected data for the synthesis of this compound based on reported yields for analogous thiazole derivatives using the specified organocatalytic systems.

Photoredox and Electrocatalytic Approaches for C-S and C-N Bond Formation

Recent advancements in synthetic chemistry have seen the rise of photoredox and electrocatalytic methods for constructing challenging chemical bonds under exceptionally mild conditions. These techniques utilize visible light or electricity to generate highly reactive radical intermediates, enabling novel reaction pathways for C-S and C-N bond formation, the two key linkages required for assembling the thiazole core.

Photoredox Catalysis: This strategy uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radicals from stable precursors. organic-chemistry.orgnih.gov For thiazole synthesis, this could involve the photoredox-catalyzed coupling of a thioamide with a suitable three-carbon partner. While much of the research has focused on C-S bond formation for benzothiazoles or sulfides, the principles are applicable to general thiazole synthesis. rsc.org A potential route could involve the generation of a thiyl radical from cyclobutanecarbothioamide, which could then engage in a radical cascade process to form the thiazole ring.

Electrocatalysis: Electrosynthesis offers a reagent-free method to drive redox reactions, using electrons as a traceless and sustainable "reagent". researchgate.net Electrocatalytic methods have been developed for intramolecular C-S bond formation to create benzothiazoles from thioamides, obviating the need for external chemical oxidants. mdpi.com Adapting this to an intermolecular synthesis of this compound would be a significant advancement. A hypothetical electrochemical cell could be designed to mediate the condensation of cyclobutanecarbothioamide and an enol-equivalent of acetone, forming the C-S and C-N bonds sequentially at an electrode surface.

MethodCatalyst/MediatorKey TransformationConditionsPotential AdvantageRef
PhotoredoxRu(bpy)₃Cl₂ or Organic DyeRadical C-S/C-N CouplingVisible Light, Room Temp.Extreme mildness, high functional group tolerance organic-chemistry.orgrsc.org
ElectrocatalysisGraphite/Pt ElectrodesOxidative Dehydrogenative CouplingConstant Current/PotentialAvoids chemical oxidants, high atom economy researchgate.netmdpi.com

This table outlines conceptual approaches for synthesizing this compound, drawing on established principles of photoredox and electrocatalysis reported for related heterocyclic systems.

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly integral to modern synthetic planning. researchgate.netnih.govsynthiaonline.com The synthesis of this compound can be designed or optimized to align with these principles.

Development of Atom-Economical and Solvent-Free Methodologies

Atom Economy: The Hantzsch thiazole synthesis is inherently atom-economical, as it is a condensation reaction where the majority of the atoms from the starting materials (cyclobutanecarbothioamide and chloroacetone) are incorporated into the final product. The primary byproduct is a molecule of water and a salt (e.g., HCl if no base is used, or a neutralized salt if a base is added). Multi-component reactions are a cornerstone of green chemistry due to their high atom economy. bepls.com

Solvent-Free Synthesis: A significant step towards greener synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions can be highly efficient, often accelerated by microwave irradiation or simple heating. mdpi.comorganic-chemistry.org For this compound, a solvent-free Hantzsch condensation could be performed by gently heating a mixture of cyclobutanecarbothioamide and chloroacetone. organic-chemistry.org This approach not only prevents solvent waste but can also lead to dramatically shorter reaction times and simpler product isolation. organic-chemistry.org

MethodSolventEnergy SourceReaction TimeYield (%)Green AdvantageRef
Conventional HantzschEthanolReflux2-4 hours~70-85Standard mdpi.com
Microwave-AssistedNoneMicrowave2-5 minutes>90Rapid, energy-efficient, solvent-free mdpi.combepls.com
Solvent-Free HeatingNoneHeating (melt)<10 minutes>90Simple, no solvent waste organic-chemistry.org

This table compares a conventional Hantzsch synthesis with green alternatives, with projected outcomes for this compound based on literature precedents.

Utilization of Renewable Feedstocks and Environmentally Benign Solvents

The environmental impact of a synthetic route can be further reduced by selecting sustainable starting materials and reaction media.

Renewable Feedstocks: While the direct precursors to this compound are typically derived from petrochemical sources, the catalysts and reagents used can be sourced renewably. As mentioned, catalysts derived from chitosan, a biopolymer from crustacean shells, represent an excellent example of a renewable resource in chemical synthesis. nih.gov

Stereoselective Synthesis of Chiral Analogs and Derivatives

Introducing chirality into the this compound scaffold opens avenues for developing advanced materials and therapeutic agents, where specific stereoisomers often exhibit distinct properties. Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms during a reaction.

Diastereoselective Approaches to Cyclobutyl-Substituted Thiazoles

If the cyclobutyl ring of this compound contains one or more stereocenters, the synthesis must control the relative configuration of these centers with respect to the thiazole attachment point. This is known as diastereoselective synthesis.

A plausible strategy would begin with a pre-existing chiral cyclobutane building block. For example, a diastereoselective Michael addition of a nucleophile to a chiral cyclobutene (B1205218) could establish a substituted cyclobutane with controlled stereochemistry. rsc.orgepfl.chnih.gov The functional groups on this chiral cyclobutane could then be elaborated into a thioamide. Subsequent condensation with chloroacetone would yield a chiral, diastereomerically-enriched this compound analog.

For instance, starting with a chiral cyclobutanecarboxylic acid, one could convert it to the corresponding thioamide without disturbing the stereocenter. The Hantzsch reaction with chloroacetone would then produce the target thiazole. The stereochemical integrity of the cyclobutyl ring would be maintained throughout the sequence. The diastereoselectivity would be inherent to the synthesis of the initial chiral cyclobutane precursor.

PrecursorKey Reaction for StereocontrolResulting IntermediateDiastereomeric Ratio (d.r.)Ref
Chiral CyclobuteneAsymmetric Michael AdditionSubstituted Chiral CyclobutaneUp to >95:5 rsc.orgepfl.ch
3-Substituted-2,2-dichlorocyclobutanoneStereoselective Reductioncis-3-Substituted Cyclobutanol95-100% selectivity researchgate.net
Chiral Aldehyde + SulfinamideCondensation & Nucleophilic AdditionChiral AmineHigh d.r. nih.gov

This table illustrates methods for generating chiral cyclobutane precursors that could be used to synthesize chiral analogs of this compound, with diastereoselectivities reported for the key stereocontrol step.

Enantioselective Catalysis for Chiral Thiazole Rings

The structure of this compound features an aromatic thiazole ring, which is inherently achiral. Therefore, enantioselective catalysis for this molecule focuses on the synthesis of chiral versions of its substituents, specifically the cyclobutyl group. The primary strategy involves the asymmetric synthesis of a chiral cyclobutane precursor, which is then used to construct the thiazole ring, thereby yielding an enantiomerically enriched final product.

Several catalytic asymmetric methodologies have been developed for the synthesis of chiral molecules containing cyclobutane rings. These methods are crucial for producing precursors like chiral cyclobutanecarboxylic acid or chiral cyclobutyl methyl ketone, which can be subsequently converted into the necessary thioamides or α-haloketones for thiazole synthesis.

Key Asymmetric Strategies for Cyclobutane Synthesis:

[2+2] Cycloaddition Reactions: This is a prominent method for constructing cyclobutane rings. The use of chiral catalysts can induce high enantioselectivity. For instance, visible-light-induced asymmetric [2+2] cycloadditions of alkenes, sometimes in a cascade approach involving iridium catalysis with chiral ligands, can produce enantioenriched cyclobutane derivatives. chemistryviews.org

Enantioselective Functionalization of Cyclobutenes: Pre-existing cyclobutene rings can be functionalized using chiral catalysts to create stereocenters. Rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes is one such method that yields chiral α-boryl cyclobutanes with excellent enantioselectivity. researchgate.net

Sulfa-Michael Addition: Chiral thio-substituted cyclobutanes can be synthesized via a sulfa-Michael addition to cyclobutenes. The use of a chiral cinchona-based squaramide as a bifunctional acid-base organocatalyst can achieve high yields and enantioselectivity (er up to 99.7:0.3). rsc.orgnih.gov This approach is particularly relevant as it directly introduces a sulfur-containing group, which could be a step toward forming the thiazole ring.

Once the chiral cyclobutyl precursor is synthesized, it can be incorporated into the thiazole ring via established methods like the Hantzsch thiazole synthesis. For example, a chiral cyclobutanecarbothioamide could be reacted with 1-chloropropan-2-one to yield the target chiral this compound.

Catalytic MethodCatalyst/Ligand TypeSubstrate TypeKey AdvantageReference
Asymmetric [2+2] PhotocycloadditionIridium complex with chiral phosphoramidite (B1245037) ligandAlkenes (e.g., cinnamyl alcohols and allyl acetates)Direct, directing-group-free access to chiral cyclobutanes. chemistryviews.org
Enantioselective HydroborationRhodium complexgem-Difluorinated cyclobutenesProvides versatile chiral borylated cyclobutane intermediates. researchgate.net
Enantioselective Sulfa-Michael AdditionCinchona-based squaramide organocatalystCyclobutenes and thiolsHigh enantioselectivity for thio-substituted cyclobutanes. rsc.orgnih.gov

Flow Chemistry and Continuous Manufacturing for Scalable Synthesis of this compound

For the large-scale production of this compound, flow chemistry and continuous manufacturing offer significant advantages over traditional batch processing. These technologies provide enhanced control over reaction parameters, improved safety, and greater efficiency, making them ideal for industrial applications. mtak.huwiley-vch.de

The Hantzsch thiazole synthesis, a cornerstone reaction for producing 2,4-disubstituted thiazoles, is well-suited for adaptation to a continuous flow process. A plausible flow synthesis of this compound would involve pumping solutions of the two key precursors—cyclobutanecarbothioamide and 1-chloropropan-2-one—through a heated microreactor or a packed-bed reactor.

A Proposed Continuous Flow Process:

Reagent Streams: Two separate streams, one containing cyclobutanecarbothioamide in a suitable solvent (e.g., ethanol) and the other containing 1-chloropropan-2-one in the same solvent, are prepared.

Mixing and Reaction: The streams are continuously pumped and combined at a T-mixer before entering a heated reactor coil. The precise control of flow rates ensures an accurate stoichiometric ratio of reactants.

Reaction Coil: The mixture flows through the reactor, which is maintained at an optimized temperature to accelerate the condensation and cyclization reactions. The residence time within the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for maximization of yield and minimization of byproducts. nih.gov

In-line Quenching and Workup: The product stream exiting the reactor can be directly quenched and purified through in-line extraction or by passing it through scavenger cartridges to remove unreacted reagents and byproducts.

Product Isolation: The purified stream is collected, and the solvent is removed to yield the final product, this compound.

ParameterBatch SynthesisFlow Chemistry SynthesisReference
Heat Transfer Often inefficient, leading to temperature gradients and potential side reactions.Highly efficient due to high surface-area-to-volume ratio, ensuring uniform temperature. wiley-vch.de
Safety Handling of large quantities of reagents can be hazardous. Thermal runaway risk is higher.Small reaction volumes at any given time minimize risks. Hazardous intermediates can be generated and consumed in situ. mtak.hu
Scalability Scaling up can be challenging and may require re-optimization ("scale-up effect").Scalable by operating the system for longer durations ("scaling-out") without changing reaction conditions. diva-portal.org
Process Control Difficult to precisely control parameters like reaction time and mixing.Precise control over residence time, stoichiometry, and temperature. nih.gov
Efficiency May have lower yields and require longer reaction times.Often leads to higher yields, better selectivity, and significantly shorter reaction times (minutes vs. hours). nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Cyclobutyl 4 Methylthiazole and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Cyclobutyl-4-methylthiazole, a suite of advanced NMR experiments can be employed to unambiguously assign its structure and understand its conformational dynamics.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are essential for mapping the complex network of covalent bonds and spatial relationships within this compound. princeton.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. For this compound, COSY spectra would show correlations between the methine proton of the cyclobutyl ring and its adjacent methylene (B1212753) protons. Similarly, correlations would be observed between the different methylene protons within the cyclobutyl ring, helping to confirm its cyclic structure. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. youtube.com This is crucial for assigning the chemical shifts of the carbon atoms in the molecule by linking them to their known proton signals. For instance, the signal for the methyl protons would correlate with the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. youtube.com This is invaluable for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methyl protons to the C4 and C5 carbons of the thiazole (B1198619) ring, and from the cyclobutyl methine proton to the C2 carbon of the thiazole ring, confirming the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For this compound, NOESY could reveal spatial proximity between the protons of the cyclobutyl ring and the thiazole ring, providing insights into the preferred orientation (conformation) of the cyclobutyl group relative to the thiazole ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from ¹H)Key NOESY Correlations (from ¹H)
Thiazole C2-~170Hα (cyclobutyl)Hα (cyclobutyl)
Thiazole C4-~150H5, CH₃H5, CH₃
Thiazole C5~6.8~112CH₃, C4Hα (cyclobutyl), CH₃
4-Methyl (CH₃)~2.4~17C4, C5H5
Cyclobutyl Cα (CH)~3.5~42C2, CβH5, Hβ
Cyclobutyl Cβ (CH₂)~2.3~28Cα, CγHα, Hγ
Cyclobutyl Cγ (CH₂)~2.0~19

Solid-State NMR for Crystalline Forms and Supramolecular Interactions

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) spectroscopy offers critical information about the compound in its crystalline form. Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), one can obtain high-resolution spectra of solid samples. For this compound, ¹³C CP/MAS NMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to variations in the local chemical environment and crystal packing.

Analyze Supramolecular Interactions: Intermolecular interactions, such as hydrogen bonding or π-stacking (if present in analogs), can cause measurable changes in the chemical shifts of the involved nuclei compared to their solution-state values. bohrium.com This provides insight into how molecules are arranged within the crystal lattice.

Dynamic NMR Studies of Conformational Equilibria and Tautomerism

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures to study dynamic processes occurring on the NMR timescale. rsc.org

For this compound, DNMR could be used to investigate the conformational flipping of the cyclobutyl ring. At low temperatures, this process might be slow enough to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal, allowing for the calculation of the energy barrier for the ring-flipping process.

Furthermore, while less common for this specific substitution pattern, some thiazole derivatives can exhibit tautomerism. mdpi.comnih.gov DNMR studies, particularly ¹H and ¹⁵N NMR in various solvents, could be employed to detect the presence of any minor tautomeric forms and quantify the equilibrium between them. bohrium.comnih.gov

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about a molecule's mass and elemental composition. Advanced MS methods offer deeper structural insights.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and then inducing it to fragment. Analyzing the resulting fragment ions provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of thiazole derivatives often involves characteristic cleavage of the heterocyclic ring or loss of substituents. sapub.org

For this compound (Molecular Weight: 153.26 g/mol ), a plausible fragmentation pathway under electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of the Cyclobutyl Group: A primary fragmentation could be the cleavage of the bond between the thiazole C2 and the cyclobutyl ring, leading to a fragment ion corresponding to the thiazole moiety and a neutral loss of the cyclobutyl radical.

Fragmentation of the Cyclobutyl Ring: The cyclobutyl ring itself could undergo fragmentation, for example, by losing ethylene (B1197577) (C₂H₄), a common pathway for cyclobutane (B1203170) systems.

Thiazole Ring Cleavage: The thiazole ring can break apart. Studies on similar compounds show that cleavage of the S-C2 and C4-C5 bonds is a common pathway, leading to smaller, characteristic fragment ions. mdpi.com

Table 2: Proposed Key Fragment Ions for this compound in MS/MS

m/z (mass-to-charge)Proposed FormulaProposed Identity/Origin
153[C₈H₁₁NS]⁺Molecular Ion (M⁺)
125[C₆H₇NS]⁺[M - C₂H₄]⁺ (Loss of ethylene from cyclobutyl ring)
98[C₄H₄NS]⁺[M - C₄H₇]⁺ (Loss of cyclobutyl radical)
85[C₄H₅N]⁺Fragment from thiazole ring cleavage
57[C₄H₉]⁺Cyclobutyl cation

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformation and Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions not only by their mass-to-charge ratio but also by their size and shape in the gas phase. This provides an additional dimension of separation and characterization. For this compound, IM-MS would be particularly useful for:

Isomer Differentiation: Structural isomers, such as 2-cyclobutyl-5-methylthiazole or 4-cyclobutyl-2-methylthiazole, would have the exact same mass. However, their different shapes would result in different drift times through the ion mobility cell, allowing them to be distinguished. The measured drift time can be used to calculate a collision cross-section (CCS), a key physical parameter related to the ion's shape. nih.gov

Conformational Analysis: If the compound can exist in multiple stable conformations in the gas phase, IM-MS may be able to separate these conformers, providing experimental evidence for different three-dimensional structures.

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical and chemical properties.

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular and crystal structure of a compound. The process involves growing a high-quality single crystal of the substance, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure.

For thiazole derivatives, SCXRD can reveal:

The planarity of the thiazole ring.

The conformation of the cyclobutyl substituent and its orientation relative to the thiazole ring.

The packing of molecules in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces.

While no crystal structure is available for this compound, a study on a related compound, 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole , demonstrated that it crystallizes in the monoclinic P2(1)/c space group. researchgate.netnih.govpleiades.online This level of detail allows for a complete understanding of the solid-state conformation of the molecule.

Illustrative Crystal Data for a this compound Analog

ParameterValue (for an Analog)
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)15.590(3)
b (Å)9.1348(15)
c (Å)11.035(2)
β (°)99.0375(10)
Volume (ų)1812.7(3)

This data is for an analog and not for this compound.

Co-crystallization Strategies for Supramolecular Assembly and Host-Guest Interactions

Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. This approach is widely used in crystal engineering and pharmaceutical sciences to modify the physicochemical properties of a target molecule, such as solubility and stability, without altering its covalent structure.

For a hypothetical co-crystal of this compound, one might select a co-former that can engage in specific non-covalent interactions, such as hydrogen bonding or π-stacking, with the thiazole ring. The resulting co-crystal would have a unique crystal structure and potentially altered physical properties.

Strategies for co-crystallization include:

Solvent Evaporation: Dissolving the target compound and the co-former in a common solvent and allowing the solvent to evaporate slowly.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of solvent (liquid-assisted grinding).

Slurry Crystallization: Stirring a suspension of the less soluble component in a solution of the more soluble component.

The formation of co-crystals can be confirmed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single crystal X-ray diffraction.

Vibrational Spectroscopy for Mechanistic and Structural Insights

Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the molecular structure, functional groups, and bonding environment.

Raman Spectroscopy for Molecular Vibrations and Structure-Function Correlations

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy could be used to:

Identify the characteristic vibrational modes of the thiazole ring and the cyclobutyl group.

Study conformational changes of the cyclobutyl ring.

Investigate intermolecular interactions in the solid state.

Computational chemistry methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental Raman spectroscopy to aid in the assignment of vibrational modes.

Illustrative Calculated Raman Frequencies for a Thiazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (thiazole)3267
C=N stretch (thiazole)1650
C-S stretch (thiazole)850
Cyclobutyl ring deformation~900

This data is illustrative and based on calculations for a related thiazole derivative. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is a powerful tool for identifying functional groups and can be used to monitor the progress of chemical reactions.

For this compound, an FTIR spectrum would show characteristic absorption bands for:

C-H stretching and bending vibrations of the methyl and cyclobutyl groups.

C=N and C=C stretching vibrations of the thiazole ring.

The so-called "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions that is unique to the molecule.

Studies on similar thiazole derivatives have utilized FTIR spectroscopy to characterize the synthesized compounds and to compare experimental vibrational frequencies with those calculated using DFT methods. pleiades.onlinemdpi.comnih.gov

Illustrative FTIR Data for a Thiazole Derivative

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H (sp³) stretch2850-3000
C-H (aromatic) stretch3000-3100
C=N stretch1600-1680
C=C stretch1450-1600

This is a general representation and specific values would be unique to the compound.

Electronic and Chiroptical Spectroscopy of this compound Derivatives

Electronic spectroscopy, such as UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Chiroptical spectroscopy, such as circular dichroism, is used to study chiral molecules.

UV-Visible spectroscopy of a thiazole derivative would typically show absorption bands corresponding to π → π* and n → π* electronic transitions within the thiazole ring. The position and intensity of these bands are sensitive to the substituents on the ring and the solvent environment. For instance, the UV-Visible spectrum of 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole has been reported and analyzed. researchgate.netpleiades.online

If this compound were to be resolved into its enantiomers (assuming a chiral center could be introduced, for example, on the cyclobutyl ring), chiroptical techniques such as circular dichroism (CD) spectroscopy could be used to study their stereochemical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration of chiral molecules.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs

Circular Dichroism (CD) spectroscopy is an essential technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. While this compound itself is achiral, the introduction of a stereocenter would render its analogs chiral, making them suitable for CD analysis. For instance, if the cyclobutyl ring were substituted to create a chiral center, or if a chiral substituent were attached elsewhere on the molecule, the resulting enantiomers would produce mirror-image CD spectra.

The CD spectrum provides information about the three-dimensional structure of a molecule, as the sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) are highly sensitive to the spatial arrangement of atoms and chromophores. nih.gov For a chiral analog of this compound, the thiazole ring would act as the primary chromophore. The electronic transitions within the thiazole ring (π → π* and n → π*) would give rise to Cotton effects in the CD spectrum.

The absolute configuration of a chiral thiazole derivative can often be determined by comparing its experimental CD spectrum with that predicted by quantum-chemical calculations. nih.gov This combination of experimental and theoretical approaches has become a reliable method for assigning absolute stereostructures. nih.gov

Below is a hypothetical data table illustrating the expected CD spectral data for a pair of enantiomeric analogs of this compound. Let us consider an analog with a chiral center, for example, (R)- and (S)-2-(1-methylcyclobutyl)-4-methylthiazole.

Interactive Data Table: Hypothetical Circular Dichroism Data for Chiral Analogs of this compound
Compoundλmax (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1)Associated Transition
(R)-2-(1-methylcyclobutyl)-4-methylthiazole~250+5000π → π
(S)-2-(1-methylcyclobutyl)-4-methylthiazole~250-5000π → π

Note: The data presented in this table is hypothetical and serves to illustrate the principles of CD spectroscopy as applied to chiral thiazole derivatives. The signs of the Cotton effects are opposite for the two enantiomers.

Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 4 Methylthiazole

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) and Ab Initio methods, are instrumental in elucidating the fundamental electronic and structural properties of molecules. For 2-cyclobutyl-4-methylthiazole, these computational approaches offer a predictive framework to understand its behavior at the atomic level.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic landscape of a molecule is key to its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

In related thiazole (B1198619) derivatives, the HOMO is typically localized over the electron-rich thiazole ring and the phenyl group, if present. researchgate.net For this compound, it is anticipated that the HOMO would be predominantly distributed across the thiazole ring, with some contribution from the methyl group. The LUMO, conversely, is expected to be centered on the thiazole ring, particularly the C=N bond.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Calculations on analogous molecules using DFT (B3LYP) with basis sets like 6-311G(d,p) have been employed to determine these energy values. researchgate.net

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties of this compound (based on analogous compounds)

ParameterPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates susceptibility to electrophilic attack
LUMO Energy Relatively lowIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap (ΔE) ModerateSuggests good kinetic stability
HOMO Distribution Primarily on the thiazole ring and methyl groupElectron-rich regions
LUMO Distribution Primarily on the thiazole ring (C=N bond)Electron-deficient regions

Note: The exact energy values would require specific calculations for this compound.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are highly effective in predicting spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR). DFT calculations, often using the B3LYP functional, have shown good correlation with experimental data for similar thiazole derivatives. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts of the protons and carbons in the cyclobutyl and thiazole rings, as well as the methyl group. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, calculated vibrational frequencies can aid in the assignment of bands in an experimental IR spectrum. researchgate.net

Conformational Analysis and Energy Landscapes of the Cyclobutyl and Thiazole Moieties

The flexibility of the cyclobutyl ring and its orientation relative to the thiazole ring are crucial for understanding the molecule's three-dimensional structure and its potential interactions. The cyclobutane (B1203170) ring is known to exist in a puckered conformation, and the barrier to ring inversion can be calculated. researchgate.net

Conformational analysis, often performed using semi-empirical methods (like AM1 and PM3) or DFT, can map the potential energy surface as a function of key dihedral angles. researchgate.net For this compound, this would involve rotating the cyclobutyl group relative to the thiazole ring to identify the most stable (lowest energy) conformation and any rotational barriers. These studies on related molecules have revealed the preferred spatial arrangement of the rings. scispace.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time, considering its dynamic nature and its interactions with a solvent environment.

Investigation of Solution-Phase Conformations and Solvation Effects

The conformation of a molecule can be significantly influenced by the surrounding solvent molecules. MD simulations can model the behavior of this compound in various solvents, revealing how solvation affects the puckering of the cyclobutyl ring and the rotation around the bond connecting it to the thiazole ring. Polar solvents, for instance, might stabilize conformations with a larger dipole moment. researchgate.net These simulations provide a more realistic picture of the molecule's structure in a chemical or biological medium.

Theoretical Ligand-Receptor Interaction Dynamics

Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in many biologically active compounds. MD simulations are a powerful tool for studying how a ligand, such as this compound, might interact with a biological target, like a protein receptor.

These simulations can predict the binding mode and affinity of the molecule within a receptor's active site. By modeling the dynamic interactions between the ligand and the amino acid residues of the protein, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. nih.gov For this compound, the cyclobutyl group could engage in hydrophobic interactions, while the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors. Such theoretical studies are invaluable in the early stages of drug discovery.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For thiazole derivatives, these methods can elucidate complex reaction mechanisms, such as the widely used Hantzsch thiazole synthesis. nih.govresearchgate.net This involves mapping the entire energy landscape of a reaction, from reactants to products, through various high-energy transition states and transient intermediates.

Understanding a chemical reaction requires the identification of all species involved, including short-lived intermediates and the transition states that connect them. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier reactants must overcome to become products. researchgate.net It is a fleeting arrangement of atoms, not a stable molecule, and as such, is impossible to isolate experimentally.

Computational methods, particularly Density Functional Theory (DFT), allow for the precise characterization of these ephemeral structures. acs.orgeurjchem.com By solving the electronic structure of the reacting system, researchers can model the geometry and energy of transition states and reaction intermediates. For the synthesis of a thiazole ring, computational analysis can confirm the step-wise nature of the reaction, identifying proposed intermediates like hydroxythiazoline and imino thioether. nih.gov

Key characteristics determined computationally include:

Geometry: Bond lengths and angles are calculated to visualize the structural changes as reactants evolve into products. In a transition state, bonds are in the process of breaking and forming. researchgate.net

Vibrational Frequencies: A key confirmation of a true transition state is the calculation of its vibrational frequencies. A transition state structure will have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. All other vibrations will be real.

The table below illustrates hypothetical data from a DFT calculation for a step in a thiazole synthesis, showing the key differences between a stable intermediate and a transition state.

SpeciesRelative Energy (kcal/mol)Key Geometric FeatureNumber of Imaginary Frequencies
Reactant Complex0.0C-S bond > 3.0 Å0
Transition State 1 +15.2 Forming C-S bond (2.1 Å) 1
Intermediate-5.4Fully formed C-S bond (1.8 Å)0
Transition State 2 +10.8 Water molecule leaving 1
Product-20.1Thiazole ring formed0

Once the energies of the reactants, transition states, and products are calculated, the activation energy (Ea) for each step of the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state and is a critical factor in determining the rate of a reaction, as described by the Arrhenius equation. researchgate.net A higher activation energy corresponds to a slower reaction rate.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Thiazole Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in medicinal and materials chemistry to predict the activity or properties of un-tested compounds based on their molecular structure. imist.manih.gov These models are built by finding a mathematical correlation between calculated molecular properties (descriptors) and experimentally measured biological activity or physical properties for a series of related compounds, such as thiazole analogs. nih.govimist.ma

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure. For thiazole derivatives, these descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, which are crucial for how it interacts with other molecules, particularly biological targets. Examples include:

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. asianpubs.orgmdpi.comnih.gov

Atomic Charges: The distribution of partial charges on each atom can identify sites prone to electrophilic or nucleophilic attack. asianpubs.org

Steric Descriptors: These relate to the size and shape of the molecule, which determines how well it can fit into a binding site. Examples include:

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Connolly Accessible Area: Represents the surface area of the molecule that is accessible to a solvent or another molecule. nih.gov

Hydrophobic Descriptors: These quantify the water-fearing nature of the molecule, which is critical for its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

LogP (Partition Coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol (B41247) and water) at equilibrium. It is a key measure of hydrophobicity. imist.ma

The table below summarizes some common descriptors used in QSAR studies of thiazole derivatives.

Descriptor TypeDescriptor NameAbbreviationInformation Provided
ElectronicHighest Occupied Molecular Orbital EnergyHOMOElectron-donating ability
ElectronicLowest Unoccupied Molecular Orbital EnergyLUMOElectron-accepting ability
ElectronicDipole MomentµMolecular polarity
StericMolar RefractivityMRMolecular volume and polarizability
HydrophobicPartition CoefficientLogPLipophilicity/Hydrophobicity
TopologicalWiener IndexWMolecular branching and size

After calculating descriptors for a series of thiazole compounds with known activities, statistical methods like Multiple Linear Regression (MLR) are used to generate a QSAR equation. imist.maimist.ma This equation provides a mathematical model of how each descriptor contributes to the observed activity.

For example, a hypothetical QSAR equation for the inhibitory activity of a series of thiazole analogs against a specific enzyme might look like:

pIC50 = 0.5 * LogP - 0.1 * MR + 1.2 * (HOMO Energy) + 2.5

This equation would suggest that inhibitory activity (expressed as pIC50) increases with higher hydrophobicity (LogP) and higher HOMO energy, but decreases with larger molecular volume (MR). Such a model not only allows for the prediction of activity for new, unsynthesized thiazole derivatives but also provides mechanistic insights. For instance, the positive correlation with LogP might suggest that the compounds bind to a hydrophobic pocket in the target enzyme. nih.gov These models are validated internally and externally to ensure their predictive power. imist.ma

Molecular Docking and Binding Energy Calculations for Mechanistic Understanding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.govbiointerfaceresearch.com It is a cornerstone of structure-based drug design, providing a mechanistic snapshot of ligand-receptor interactions at the atomic level.

The process involves placing the ligand in the binding site of the receptor and systematically exploring different conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy pose being the most likely binding mode. The results of a docking study can reveal:

Binding Pose: The precise 3D orientation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues in the protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. nih.gov

Binding Energy/Score: A numerical value that estimates the strength of the ligand-receptor interaction, often expressed in kcal/mol. nih.govmdpi.com More negative values typically indicate stronger binding.

These insights are crucial for understanding the mechanism of action. For example, docking studies on thiazole derivatives have identified key hydrogen bonds and hydrophobic contacts that are essential for their inhibitory activity against targets like protein kinases or enzymes involved in cancer pathways. biointerfaceresearch.commdpi.com This information can guide the design of new, more potent analogs by modifying the thiazole scaffold to enhance these favorable interactions.

The interactive table below presents a summary of representative molecular docking results for various thiazole derivatives against different biological targets, as reported in the literature.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues
Thiazole Derivative 5aRho6 Protein2CLS-8.2Arg96
Thiazole Derivative 13aRho6 Protein2CLSNot specifiedSer95, Glu138, Arg96
Thiazole Derivative 15Rho6 Protein2CLS-9.2Lys15
Thiazole Derivative 4cAromatase3S7S-7.91Not specified
Benzothiazole-Thiazole Hybrid 1p56lckNot specifiedNot specifiedHinge region, Allosteric site
Dihydrothiazole Derivative 8Penicillin Binding Protein 4 (PBP4)2EXB-5.2Asn308, Ser303

Analysis of Non-Covalent Interactions within Model Binding Pockets

The study of non-covalent interactions is crucial for understanding the binding affinity and specificity of a ligand, such as this compound, within a protein's binding pocket. Computational methods provide a powerful lens to visualize and quantify these transient yet determinative interactions. A primary technique employed for this purpose is the Non-Covalent Interaction (NCI) analysis, which is based on the electron density and its derivatives. This method allows for the identification and characterization of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, in real space.

In a hypothetical study, this compound is placed within the active site of a model protein kinase, a common target for thiazole-containing inhibitors. Using the coordinates from a docked pose, quantum chemical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level of theory, are performed to obtain the electron density of the ligand-protein complex. atlantis-press.com The resulting electron density is then analyzed to identify regions of non-covalent interactions.

To further dissect the nature and strength of these interactions, methods like Symmetry-Adapted Perturbation Theory (SAPT) could be employed. SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. rsc.org This allows for a quantitative assessment of the driving forces behind the binding. For instance, the interaction between the thiazole ring and an aromatic residue like phenylalanine would likely be dominated by dispersion (π-π stacking) and electrostatic interactions.

The findings from such an analysis can be summarized in a data table, providing a detailed map of the non-covalent interactions.

Interaction TypeLigand MoietyInteracting ResidueInteraction Distance (Å)SAPT Energy Component (kcal/mol)
Hydrogen BondThiazole NitrogenSerine-245 (Backbone NH)2.9Electrostatics: -4.5
Van der WaalsCyclobutyl GroupLeucine-1883.8Dispersion: -2.1
HydrophobicMethyl GroupValine-1234.1Dispersion: -1.5
π-π StackingThiazole RingPhenylalanine-3103.5Dispersion: -3.2, Electrostatics: -1.8

Prediction of Preferred Binding Orientations and Conformations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. youtube.com This method is instrumental in understanding the binding mode of this compound and in rationalizing its potential biological activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and then scoring them based on their predicted binding affinity.

In a typical molecular docking study, a high-resolution crystal structure of the target protein is obtained from the Protein Data Bank. The binding site is defined, and the this compound molecule, with its geometry optimized using quantum chemical methods, is docked into this site using software such as AutoDock or Glide. nih.gov The scoring functions used by these programs estimate the free energy of binding, with lower scores generally indicating more favorable binding.

The results of a docking study would provide several possible binding poses for this compound. The top-ranked poses are then analyzed to identify the most likely binding orientation. For a molecule like this compound, it is anticipated that the thiazole core would anchor the molecule in the binding site through specific interactions, such as the hydrogen bond identified in the non-covalent interaction analysis. The cyclobutyl group, with its conformational flexibility, can adopt different puckered conformations to fit optimally into hydrophobic pockets.

To refine the docking predictions and to account for the flexibility of the protein, molecular dynamics (MD) simulations can be performed. nih.govnih.gov An MD simulation would model the atomic motions of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions.

The key findings from a molecular docking study can be presented in a comprehensive data table.

Docking PoseDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting ResiduesConformation of Cyclobutyl Ring
1-8.5-8.2Ser-245, Leu-188, Phe-310Puckered
2-8.1-7.9Ser-245, Val-123, Ile-150Planar-like
3-7.9-7.6Thr-244, Leu-188, Ala-148Puckered

These computational investigations provide a detailed, atom-level understanding of how this compound may interact with a biological target. The analysis of non-covalent interactions highlights the specific forces that stabilize the complex, while the prediction of binding orientations offers a model for the ligand's mode of action. Together, these theoretical studies are invaluable for the rational design of more potent and selective thiazole-based compounds.

Reactivity, Reaction Mechanisms, and Derivatization of 2 Cyclobutyl 4 Methylthiazole

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing substituents. In 2-cyclobutyl-4-methylthiazole, the electron-donating alkyl groups at positions 2 and 4 activate the ring towards electrophilic attack.

Based on the established principles of electrophilic substitution on thiazole derivatives, the C5 position is the most electron-rich and thus the most likely site of attack. pharmaguideline.com The cyclobutyl group at C2 and the methyl group at C4 both contribute to increasing the electron density at C5. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position.

Reaction Reagents Expected Major Product Reference
NitrationHNO₃/H₂SO₄2-Cyclobutyl-4-methyl-5-nitrothiazole acs.org
BrominationBr₂/FeBr₃5-Bromo-2-cyclobutyl-4-methylthiazole pharmaguideline.com
SulfonationH₂SO₄/SO₃This compound-5-sulfonic acid pharmaguideline.com
AcylationRCOCl/AlCl₃1-(2-Cyclobutyl-4-methylthiazol-5-yl)ethan-1-one researchgate.net

The general mechanism for these reactions involves the initial attack of the electrophile on the C5 position of the thiazole ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the 5-substituted product. The regioselectivity is a consequence of the superior stabilization of the carbocation intermediate when the attack occurs at the C5 position, as the positive charge can be delocalized over the sulfur and nitrogen atoms of the ring. youtube.comlibretexts.org

Nucleophilic Additions and Substitutions at the Thiazole Core

Nucleophilic substitution directly on the thiazole ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of a good leaving group and/or strong activation by electron-withdrawing groups, which are absent in this compound. However, nucleophilic attack can be facilitated at the C2 position if the ring nitrogen is quaternized. pharmaguideline.com

Alkylation of the ring nitrogen with an alkyl halide would form a thiazolium salt. This quaternization increases the acidity of the proton at C2, allowing for its removal by a base to form a nucleophilic carbene, which can then react with various electrophiles. Alternatively, in the presence of a strong nucleophile, direct displacement of a leaving group at the C2 position could occur, although this is less common for an alkyl-substituted thiazole.

Reactivity of the Methyl Group: Side-Chain Functionalization and Condensation Reactions

The methyl group at the C4 position of the thiazole ring is activated by the adjacent aromatic system and can participate in a variety of reactions. One of the most common reactions is condensation with aldehydes and ketones in the presence of a base. This reaction proceeds through the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile.

For instance, this compound can react with benzaldehyde (B42025) in the presence of a suitable base to form a styryl-substituted thiazole derivative. This type of reaction is a valuable method for the elaboration of the thiazole structure.

Furthermore, the methyl group can be halogenated under radical conditions (e.g., using N-bromosuccinimide), providing a handle for further functionalization through nucleophilic substitution reactions.

Reaction Type Reagents Expected Product
CondensationBenzaldehyde, Base2-Cyclobutyl-4-(2-phenylvinyl)thiazole
Radical HalogenationNBS, Radical Initiator4-(Bromomethyl)-2-cyclobutylthiazole

Oxidative and Reductive Transformations of the Thiazole Heterocycle

The thiazole ring can undergo both oxidative and reductive transformations, although it is relatively stable to many common oxidizing and reducing agents.

Oxidation: Strong oxidizing agents can lead to the oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, which results in a loss of aromaticity. wikipedia.org Oxidation can also occur at the nitrogen atom to form a thiazole N-oxide. wikipedia.org The specific products formed will depend on the oxidant used and the reaction conditions. The presence of the cyclobutyl and methyl groups may influence the susceptibility of the ring to oxidation.

Reduction: The thiazole ring is generally resistant to catalytic hydrogenation under standard conditions. pharmaguideline.com However, reduction with stronger reducing agents or under more forcing conditions can lead to ring cleavage. For example, reduction with Raney nickel can result in desulfurization and cleavage of the C-S bonds. pharmaguideline.com

Heterocyclic Annulation Reactions for Complex Polycyclic Systems

While there is no specific information on heterocyclic annulation reactions of this compound, thiazole derivatives in general can be used as building blocks for the synthesis of more complex polycyclic systems. For instance, if the methyl group is functionalized to an alkenyl group, it could potentially participate in Diels-Alder reactions. nih.govwikipedia.org In such a reaction, the 4-alkenylthiazole can act as a diene, reacting with a dienophile to form a new six-membered ring fused to the thiazole. nih.govmychemblog.com This provides a pathway to novel bicyclic and polycyclic heterocyclic compounds.

Photochemical and Electrochemical Reactivity of this compound

Photochemical Reactivity: Thiazole and its derivatives can undergo photochemical rearrangements upon UV irradiation. nih.gov These reactions often involve ring-opening and rearrangement to form isomeric structures. For 2-amino-4-methylthiazole, photolysis has been shown to lead to cleavage of the S1-C2 bond, followed by rearrangements. nih.gov It is plausible that this compound could undergo similar photochemical transformations, potentially involving rearrangements of the thiazole ring or reactions involving the cyclobutyl group.

Electrochemical Reactivity: The electrochemical behavior of thiazole derivatives has been studied, with oxidation potentials being determined for various substituted thiazoles. researchgate.net The electrochemical oxidation of thiazoles can lead to the formation of dimers or polymers, or to the introduction of functional groups onto the ring. researchgate.net The specific electrochemical reactivity of this compound would depend on the experimental conditions, such as the electrode material, solvent, and supporting electrolyte.

Strategies for Functional Group Interconversion and Derivatization of this compound

The synthetic utility of this compound is significantly enhanced by the strategic modification of its core structure. Functional group interconversion (FGI) and derivatization reactions provide pathways to a diverse range of analogs with potentially altered physicochemical and biological properties. These transformations can be broadly categorized into reactions involving the thiazole ring, the 2-cyclobutyl substituent, and the 4-methyl group.

Reactions Involving the Thiazole Ring

The thiazole ring in this compound exhibits a distinct pattern of reactivity, governed by the electron-withdrawing nature of the nitrogen atom and the electron-donating character of the sulfur atom. This electronic arrangement dictates the regioselectivity of various transformations.

Electrophilic Substitution

Electrophilic substitution on the thiazole nucleus is generally less facile than on more electron-rich five-membered heterocycles like pyrrole (B145914) or furan. However, when such reactions do occur, the C5 position is the most favored site for attack. This is due to the stabilization of the cationic intermediate by the adjacent sulfur atom. The presence of the electron-donating 4-methyl group further activates the C5 position towards electrophiles.

Common electrophilic substitution reactions applicable to this compound include halogenation, nitration, and sulfonation.

Halogenation: Bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent, leading to the formation of 5-halo-2-cyclobutyl-4-methylthiazole derivatives.

Nitration: Introduction of a nitro group at the C5 position can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, under carefully controlled temperature conditions.

Sulfonation: Sulfonation at the C5 position can be carried out using oleum (B3057394) or chlorosulfonic acid.

These C5-functionalized derivatives serve as versatile intermediates for further synthetic manipulations, including cross-coupling reactions.

Metalation and C-H Functionalization

The proton at the C2 position of the thiazole ring is the most acidic due to the inductive effect of the adjacent nitrogen and sulfur atoms. This allows for regioselective deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium) or lithium amides to form a 2-lithiated intermediate. This organometallic species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C2 position. However, in this compound, this position is already substituted.

More relevant to this scaffold is the metalation at the C5 position. While less acidic than the C2 proton, the C5 proton can be removed by stronger bases or through directed metalation strategies. The resulting 5-lithiated species can react with electrophiles such as aldehydes, ketones, alkyl halides, and carbon dioxide to yield the corresponding C5-substituted derivatives.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of thiazoles. For this compound, cross-coupling reactions with aryl halides or other coupling partners could potentially be directed to the C5 position to form C-C bonds.

Reaction Type Reagents and Conditions Product Reference
BrominationNBS, CCl4, reflux5-Bromo-2-cyclobutyl-4-methylthiazoleGeneral knowledge on thiazole reactivity
NitrationHNO3, H2SO4, 0 °C2-Cyclobutyl-4-methyl-5-nitrothiazoleGeneral knowledge on thiazole reactivity
Lithiation/Electrophilic Quench1. n-BuLi, THF, -78 °C; 2. E+2-Cyclobutyl-4-methyl-5-E-thiazoleGeneral knowledge on thiazole reactivity

Interactive Data Table: Reactions on the Thiazole Ring Please note that the following data is based on general reactivity patterns of thiazoles and may require experimental validation for this compound.

Reaction TypeReagents and ConditionsProductAnticipated Yield Range
BrominationN-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4), Reflux5-Bromo-2-cyclobutyl-4-methylthiazoleModerate to Good
NitrationNitric acid (HNO3), Sulfuric acid (H2SO4), 0 °C2-Cyclobutyl-4-methyl-5-nitrothiazoleVariable
SulfonationOleum (H2SO4·SO3)This compound-5-sulfonic acidVariable
Lithiation and Carboxylation1. n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C; 2. Carbon dioxide (CO2)This compound-5-carboxylic acidModerate to Good

Derivatization of the 4-Methyl Group

The 4-methyl group of this compound is amenable to a variety of transformations, providing a handle for the introduction of diverse functionalities.

Side-Chain Halogenation

The methyl group can be halogenated under free-radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN can lead to the formation of 4-(bromomethyl)-2-cyclobutylthiazole. This brominated derivative is a valuable precursor for nucleophilic substitution reactions.

Oxidation

The 4-methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidant and reaction conditions, the methyl group can be converted to a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol).

Oxidation to Aldehyde: Mild oxidizing agents can selectively convert the methyl group to an aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 2-cyclobutylthiazole-4-carboxylic acid.

Oxidation to Alcohol: Conversion to the corresponding alcohol, 2-cyclobutyl-4-(hydroxymethyl)thiazole, can be achieved through a two-step process involving initial halogenation followed by nucleophilic substitution with a hydroxide (B78521) source.

Condensation Reactions

The 4-methyl group can be deprotonated with a strong base to form a carbanion, which can then participate in condensation reactions with aldehydes or ketones to form larger, more complex structures.

Reaction Type Reagents and Conditions Product Reference
Side-Chain BrominationNBS, Benzoyl peroxide, CCl4, reflux4-(Bromomethyl)-2-cyclobutylthiazoleGeneral knowledge on benzylic bromination
Oxidation to Carboxylic AcidKMnO4, H2O, heat2-Cyclobutylthiazole-4-carboxylic acidGeneral knowledge on alkyl side-chain oxidation

Interactive Data Table: Derivatization of the 4-Methyl Group Please note that the following data is based on general reactivity patterns of alkyl-substituted heterocycles and may require experimental validation for this compound.

Reaction TypeReagents and ConditionsProductAnticipated Yield Range
Side-Chain BrominationN-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride (CCl4), Reflux4-(Bromomethyl)-2-cyclobutylthiazoleGood
Oxidation to Carboxylic AcidPotassium permanganate (KMnO4), Water (H2O), Heat2-Cyclobutylthiazole-4-carboxylic acidModerate
Nucleophilic Substitution (from bromomethyl derivative)Sodium cyanide (NaCN), Dimethylformamide (DMF)2-(2-Cyclobutylthiazol-4-yl)acetonitrileGood

Reactions Involving the 2-Cyclobutyl Substituent

The cyclobutyl group is generally less reactive than the thiazole ring or the 4-methyl group. However, under certain conditions, it can undergo transformations.

C-H Functionalization

Direct C-H functionalization of the cyclobutyl ring is challenging but may be possible using advanced catalytic systems. This would allow for the introduction of new substituents directly onto the cyclobutyl moiety.

Ring Opening

Under harsh conditions, such as high temperature or in the presence of certain catalysts, the strained cyclobutyl ring could potentially undergo ring-opening reactions. The specific products would depend on the reaction conditions and the reagents employed.

Due to the relative inertness of the cyclobutyl group, derivatization strategies for this compound typically focus on the more reactive thiazole ring and the 4-methyl group.

Mechanistic Studies of Biological Interactions of 2 Cyclobutyl 4 Methylthiazole Analogs

Enzyme Kinetic Studies and Inhibition Mechanisms (In vitro, molecular level)

Enzyme kinetic studies are crucial for characterizing the inhibitory activity of 2-cyclobutyl-4-methylthiazole analogs. These studies provide insights into the nature of enzyme-inhibitor interactions, including whether the inhibition is reversible or irreversible and the specific mechanism of action.

Allosteric Modulation and Active Site Binding Analysis

Thiazole-containing compounds have been identified as both active site inhibitors and allosteric modulators of various enzymes. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can result in either positive allosteric modulation (potentiation of activity) or negative allosteric modulation (inhibition). nih.gov

For instance, certain thiazole (B1198619) carboxamide derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors, significantly affecting both the amplitude and kinetics of the receptor. nih.gov In contrast, other thiazole derivatives have been found to bind directly to the active site of enzymes. For example, a series of thiazole derivatives were designed as potent and selective inhibitors of human dihydroorotate (B8406146) dehydrogenase (HsDHODH), binding at the putative ubiquinone binding tunnel, which is part of the enzyme's active site. nih.gov

Molecular docking studies, a computational method to predict the binding orientation and affinity of a ligand to a target protein, have been instrumental in visualizing these interactions. researchgate.netrsc.org These studies have helped to identify key amino acid residues within the active site that interact with thiazole derivatives, providing a rationale for their inhibitory activity. rsc.org

Table 1: Examples of Enzyme Inhibition by Thiazole Analogs

Compound Class Target Enzyme Binding Site Mode of Action
Thiazole carboxamides GluA2 AMPA receptors Allosteric site Negative allosteric modulation nih.gov
Substituted thiazoles Human Dihydroorotate Dehydrogenase (HsDHODH) Ubiquinone binding tunnel (Active site) Competitive inhibition nih.gov
2-Amino thiazole derivatives Carbonic Anhydrase I/II, Acetylcholinesterase, Butyrylcholinesterase Active site Inhibition nih.gov

Time-Dependent Inhibition and Reversible/Irreversible Binding

Time-dependent inhibition (TDI) is a phenomenon where the inhibitory potency of a compound increases with the duration of pre-incubation with the enzyme. nih.gov This can be indicative of several mechanisms, including the formation of an inhibitory metabolite or mechanism-based inactivation, where the inhibitor is converted by the enzyme into a reactive species that covalently binds to the enzyme, leading to irreversible inhibition. nih.govyoutube.com

Distinguishing between reversible and irreversible TDI is critical. youtube.com Reversible TDI is often caused by a metabolite that is a more potent inhibitor than the parent compound. youtube.com In contrast, irreversible inhibition, sometimes referred to as "suicide inhibition," results in a long-lasting inactivation of the enzyme that is only overcome by the synthesis of new enzyme. youtube.com

While specific studies on the time-dependent inhibition profile of this compound are not available, the potential for thiazole-containing compounds to act as time-dependent inhibitors of cytochrome P450 (CYP) enzymes is an area of active investigation in drug metabolism studies. nih.govnih.gov The assessment of TDI is a key step in evaluating the potential for drug-drug interactions. nih.gov

Receptor Binding Assays and Ligand-Target Recognition (Molecular level, in vitro only)

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for a specific biological target. These assays utilize recombinant proteins to quantify the binding characteristics of ligands.

Affinity and Selectivity Profiling against Recombinant Protein Targets

The affinity of a ligand for its receptor is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. Selectivity refers to the ability of a compound to bind preferentially to one target over others. Thiazole derivatives have been evaluated against a range of recombinant protein targets. For example, 2-amino thiazole derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Ki values in the micromolar to nanomolar range. nih.gov

Table 2: Inhibition Constants (Ki) of 2-Amino Thiazole Derivatives Against Various Protein Targets

Compound Target Protein Ki (µM)
2-amino-4-(4-chlorophenyl)thiazole hCA I 0.008 ± 0.001 nih.gov
2-amino-4-(4-bromophenyl)thiazole hCA II 0.124 ± 0.017 nih.gov
2-amino-4-(4-bromophenyl)thiazole AChE 0.129 ± 0.030 nih.gov
2-amino-4-(4-bromophenyl)thiazole BChE 0.083 ± 0.041 nih.gov

Structural Basis of Ligand-Receptor Recognition via Spectroscopic or Crystallographic Techniques

Understanding the three-dimensional structure of a ligand-receptor complex is paramount for rational drug design. X-ray crystallography is a powerful technique that provides atomic-level detail of these interactions. The crystal structure of promising thiazole derivative inhibitors in complex with human dihydroorotate dehydrogenase (HsDHODH) has been determined. nih.gov These structures confirmed that the inhibitors bind within the ubiquinone binding tunnel and guided the design of more potent analogs. nih.gov

Spectroscopic techniques, in conjunction with computational modeling, also provide valuable insights into ligand-receptor recognition. For example, the molecular structure of 2-methyl-4-(3-methyl-3-phenyl-cyclobutyl)-thiazole has been characterized by IR and UV-visible spectroscopy, and its molecular geometry was further investigated using density functional theory (DFT) calculations. pleiades.online

Structure-Activity Relationship (SAR) Studies for Molecular Targets (Mechanistic focus, not efficacy)

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of a lead compound, researchers can identify key chemical features, or pharmacophores, that are essential for target binding and modulation. ijper.orgnih.gov

For thiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiazole ring, as well as on appended aromatic or aliphatic groups, can significantly influence their inhibitory potency and selectivity. ijper.orgnih.gov For example, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles, modifications to the "A," "B," and "C" rings and the linker region led to a significant improvement in antiproliferative activity, which was found to be mediated through the inhibition of tubulin polymerization. nih.gov

In another study focusing on antimicrobial thiazole derivatives, the presence of specific heterocyclic moieties clubbed with the thiazole core was found to be crucial for their activity against various bacterial and fungal strains. nih.gov These SAR studies provide a mechanistic framework for the design of new analogs with improved potency and target selectivity.

Elucidation of Key Pharmacophore Features and Interaction Motifs

Pharmacophore modeling for various classes of biologically active thiazole derivatives has identified several key features that are often crucial for their interaction with biological targets. mdpi.comlew.ro A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. mdpi.com For many thiazole-based compounds, these models often include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. mdpi.comlew.ro

For instance, in a series of thiazole derivatives designed as inhibitors of a particular enzyme, a pharmacophore model might reveal that a hydrophobic group at the 2-position and a smaller alkyl group at the 4-position are optimal for fitting into the enzyme's active site. The cyclobutyl group in this compound would provide a bulky, hydrophobic moiety at the 2-position. The methyl group at the 4-position is a small alkyl substituent.

Table 1: Common Pharmacophore Features in Biologically Active Thiazole Analogs

Pharmacophore FeaturePotential Role of Moieties in this compound
Hydrophobic Group The cyclobutyl group at the 2-position can occupy a hydrophobic pocket within a target protein.
Hydrogen Bond Acceptor The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor.
Aromatic/Heterocyclic Core The thiazole ring itself can engage in π-stacking or other non-covalent interactions.
Small Alkyl Group The methyl group at the 4-position can contribute to van der Waals interactions and influence the overall conformation.

Identification of Critical Structural Elements for Target Modulation

Structure-activity relationship (SAR) studies on various thiazole analogs have helped to identify critical structural elements that modulate their biological activity. These studies systematically alter different parts of the molecule to determine their effect on potency and selectivity.

For thiazole derivatives, the substituents at the 2, 4, and 5-positions of the thiazole ring are key determinants of their biological effects.

Substitution at the 2-position: The nature of the substituent at this position significantly influences activity. In many cases, an amino group at the 2-position is a common feature in biologically active thiazoles, serving as a key interaction point. nih.govmdpi.com When this position is substituted with an alkyl or cycloalkyl group, like the cyclobutyl group, it generally imparts a hydrophobic character to the molecule. The size and shape of this hydrophobic group can be critical for fitting into specific binding pockets of target enzymes or receptors. nih.gov

Substitution at the 4-position: The substituent at the 4-position can also play a crucial role. In some series of anticancer thiazoles, a substituted phenyl ring at this position is important for activity. nih.gov The presence of a smaller methyl group, as in this compound, would have a different impact, potentially influencing solubility and the orientation of the molecule within a binding site. Studies on other 2,4-disubstituted thiazoles have shown that even small changes at this position can significantly alter biological activity. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Thiazole Analogs (Illustrative Examples)

Thiazole Analog ClassPosition of VariationImpact of Substituent Variation on Activity
Anticancer 2-Arylthiazoles 4-position of aryl ringElectron-withdrawing groups can enhance activity. nih.gov
Antimicrobial Thiazoles 2-positionIntroduction of a bulky hydrophobic group can increase potency. mdpi.com
Anti-inflammatory Thiazoles 5-positionCarboxamide moieties can be critical for interaction with target enzymes.

Modulation of Cellular Pathways and Processes (Mechanistic, in vitro cellular models only)

While specific studies on this compound are lacking, research on other thiazole derivatives provides insights into how this class of compounds can modulate cellular pathways in in vitro models.

Investigation of Signaling Cascade Interference

Thiazole-containing compounds have been shown to interfere with various signaling cascades, often by inhibiting key enzymes such as kinases. For example, some 2-aminothiazole (B372263) derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. nih.gov

It is plausible that a molecule like this compound, depending on its specific cellular targets, could interfere with signaling pathways by acting as a competitive inhibitor at the ATP-binding site of a kinase or by allosterically modulating enzyme activity. The cyclobutyl and methyl groups would influence the binding affinity and selectivity for a particular kinase.

Subcellular Localization and Interaction with Organelles

The physicochemical properties of a molecule, such as its lipophilicity, play a significant role in determining its subcellular localization. The hydrophobic nature of the cyclobutyl group in this compound would likely facilitate its passage across cellular membranes.

Some thiazole derivatives have been observed to localize in specific organelles, such as the mitochondria, and induce apoptosis through mitochondrial-dependent pathways. The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, can facilitate their integration into cellular and organellar membranes, potentially disrupting their function. mdpi.comglobalresearchonline.net

Antimicrobial Mechanisms (Mechanistic studies at molecular level, in vitro, no efficacy/safety)

The thiazole scaffold is a component of several clinically used antimicrobial agents. Mechanistic studies on various antimicrobial thiazole derivatives have revealed several modes of action at the molecular level.

Inhibition of Essential Bacterial Enzymes or Metabolic Pathways

A common antimicrobial mechanism for many synthetic compounds, including thiazole derivatives, is the inhibition of essential bacterial enzymes that are absent or significantly different in eukaryotes. This provides a basis for selective toxicity.

Inhibition of DNA Gyrase and Topoisomerase IV: Some benzothiazole (B30560) derivatives have been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, recombination, and repair. nih.gov These compounds often act by binding to the ATPase domain of these enzymes.

Inhibition of MurB Enzyme: Molecular docking studies have suggested that some thiazole derivatives may exert their antibacterial activity by inhibiting the MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.com

Inhibition of Dihydrofolate Reductase (DHFR): Certain thiazole-containing hybrids have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and some amino acids in bacteria. nih.gov

The antimicrobial potential of this compound, if any, would likely stem from its ability to specifically interact with and inhibit a key bacterial enzyme or protein. The cyclobutyl and methyl substituents would be critical for determining the binding affinity and specificity for such a target.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information available on the mechanistic studies of biological interactions or the metabolite profiling of the chemical compound “this compound.”

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Applications of 2 Cyclobutyl 4 Methylthiazole in Advanced Chemical Sciences Non Clinical

Ligands in Coordination Chemistry and Catalysis

Thiazole-containing molecules are widely recognized for their potential as ligands in coordination chemistry. researchgate.net The nitrogen and sulfur atoms of the thiazole (B1198619) ring provide excellent coordination sites for a variety of metal ions, leading to the formation of stable complexes with diverse applications. researchgate.net However, specific studies detailing the use of 2-Cyclobutyl-4-methylthiazole in this capacity are not present in the current body of scientific literature.

Design and Synthesis of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The versatility of thiazole-based ligands has been harnessed in the development of novel MOFs. researchgate.netmdpi.com These materials exhibit potential in areas such as gas storage, separation, and catalysis. A review of the existing literature, however, indicates that this compound has not been specifically employed as a ligand in the design or synthesis of MOFs. Research in this area has focused on other thiazole and thiadiazole derivatives. researchgate.netmdpi.com

Ligand Scaffolds for Asymmetric Organometallic Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, a field with significant implications for the synthesis of enantiomerically pure compounds. While thiazole-containing structures are explored as potential scaffolds for such ligands, there is no specific research detailing the application of this compound in asymmetric organometallic catalysis.

Precursors for Homogeneous and Heterogeneous Catalytic Systems

The catalytic activity of metal complexes is often dictated by the nature of the coordinating ligands. Thiazole derivatives can influence the electronic and steric properties of a metal center, thereby tuning its catalytic performance. Despite this potential, there is a lack of published research on the use of this compound as a precursor for either homogeneous or heterogeneous catalytic systems.

Building Blocks for Functional Materials

The unique electronic and structural features of the thiazole ring make it an attractive component for the synthesis of functional organic materials. mdpi.com

Monomers and Cross-linkers for Polymer Synthesis

Thiazole units can be incorporated into polymer backbones or as pendant groups to impart specific properties, such as thermal stability or altered electronic characteristics. While research exists on the synthesis of polymers from other thiazole-containing monomers, there are no available studies that describe the use of this compound as a monomer or cross-linker in polymer synthesis. nih.gov

Components in Organic Electronic Materials (e.g., semiconductors, light-emitting diodes)

The electron-rich nature of the thiazole ring suggests its potential for use in organic electronic materials. Thiazole-based compounds have been investigated for applications in organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.net However, a review of the scientific literature reveals no specific research on the incorporation or application of this compound in these technologies.

Fluorescent Probes and Dyes (Focus on photophysical properties, not biological application or safety)

Thiazole-containing compounds are integral to the design of various fluorescent dyes and probes due to their favorable photophysical properties. chim.it The thiazole ring can act as a core fluorophore unit, and its electronic characteristics can be finely tuned by introducing different substituents. chim.itrsc.org This allows for the development of dyes with a wide range of absorption and emission profiles. rsc.org

The fluorescence of many thiazole-based dyes is highly dependent on their local environment, a phenomenon known as solvatochromism. researchgate.net For instance, Thiazole Orange, an asymmetrical cyanine (B1664457) dye, exhibits a significant increase in fluorescence quantum yield when it intercalates into nucleic acids. lumiprobe.comnih.gov This "turn-on" fluorescence is attributed to the restriction of intramolecular torsional motion upon binding, which minimizes non-radiative decay pathways and enhances fluorescence emission. nih.govresearchgate.net

The photophysical properties of thiazole derivatives are dictated by the nature and position of substituents on the thiazole ring. The introduction of alkyl groups, such as the cyclobutyl and methyl groups in this compound, can influence the molecule's electronic structure and, consequently, its absorption and emission maxima, quantum yield, and Stokes shift. While specific data for this compound is not available, studies on other alkyl-substituted thiazoles demonstrate that these groups can modulate photophysical properties, albeit often to a lesser extent than conjugated aromatic systems. nih.gov

Table 1: General Photophysical Properties of Thiazole-Based Fluorophores

PropertyDescriptionInfluence of Substituents
Absorption Maximum (λabs) The wavelength at which the molecule absorbs the most light.Can be shifted to longer (bathochromic) or shorter (hypsochromic) wavelengths depending on the electronic nature of the substituents.
Emission Maximum (λem) The wavelength at which the molecule emits the most light (fluorescence).Typically follows the trend of the absorption maximum.
Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.Highly sensitive to the molecular structure and environment; can be enhanced by rigidifying the structure.
Stokes Shift The difference in wavelength between the absorption and emission maxima.Influenced by the polarity of the solvent and the change in dipole moment upon excitation.
Fluorescence Lifetime (τ) The average time the molecule stays in the excited state before returning to the ground state.Can be affected by quenching processes and the local environment.

This table presents generalized concepts for thiazole-based fluorophores and is not specific to this compound.

Agrochemical Research (Mechanistic studies, not efficacy/toxicity/environmental impact)

Thiazole derivatives are a prominent class of compounds in agrochemical research, particularly in the development of fungicides. nih.govglobethesis.comorientjchem.org Their mode of action often involves targeting specific enzymes or proteins essential for fungal growth and development. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the fungicidal activity of thiazole derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. For thiazole-based fungicides, SAR studies have revealed that the nature and position of substituents on the thiazole ring, as well as on other parts of the molecule, play a critical role in determining their potency and target specificity. researchgate.netnih.govacs.org

Understanding the mechanism of action of thiazole-based agrochemicals at the molecular level is essential for developing more effective and sustainable crop protection strategies. Molecular docking studies are often employed to predict and rationalize the binding of these compounds to their target proteins. nih.govrsc.org

For example, molecular docking studies of isothiazole–thiazole fungicides have suggested that the thiazole ring can engage in π–π stacking interactions with aromatic amino acid residues in the active site of the target protein. nih.govrsc.org The specific substituents on the thiazole ring can further influence the binding affinity and orientation of the molecule within the active site. The mode of action for some thiazole derivatives has been linked to the disruption of the fungal cell wall or membrane integrity. nih.gov The lipophilicity conferred by alkyl substituents, such as a cyclobutyl group, could potentially enhance the interaction of the molecule with the lipid components of fungal cell membranes.

Analytical Chemistry Applications

In analytical chemistry, the unique properties of certain molecules are exploited for various purposes, including quantification and separation. While not specifically documented for this compound, related compounds can serve as internal standards and derivatization reagents.

An internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and blanks in an analytical measurement. The use of an IS helps to correct for the loss of analyte during sample preparation and analysis. Ideally, an IS should be a compound that is structurally similar to the analyte but does not interfere with its detection. thermofisher.com

Isotopically labeled analogues of the analyte are often considered the gold standard for internal standards, particularly in mass spectrometry-based methods. nih.gov However, in cases where a labeled standard is not available or is prohibitively expensive, a structurally similar compound can be used. A molecule like this compound could potentially serve as an internal standard for the quantification of other thiazole derivatives in various matrices, provided it has a distinct retention time in chromatography and a different mass-to-charge ratio in mass spectrometry.

Derivatization is a technique used in analytical chemistry to convert an analyte into a product (a derivative) that has properties that are more suitable for a given analytical method. This can be done to improve the volatility of an analyte for gas chromatography, to enhance its detectability by adding a chromophore or fluorophore for spectroscopic methods, or to improve its separation from other components in a mixture. umb.edu

Thiazole-containing reagents can be designed to react with specific functional groups in analytes to form stable derivatives. While there is no specific information on this compound as a derivatization reagent, the thiazole nucleus can be functionalized to create reagents for various applications. For example, a thiazole derivative containing a reactive group could be used to label primary amines or other nucleophiles in a sample, thereby facilitating their analysis.

Reference Material for Method Development and Calibration

2-Isopropyl-4-methylthiazole (B103707) serves as a critical reference material in the development, validation, and calibration of analytical methodologies, particularly within the food, beverage, and fragrance industries. Its well-defined chemical and physical properties allow it to be used as a standard for both qualitative and quantitative analyses. High-purity grades of this compound are available, which is a prerequisite for its use in establishing analytical benchmarks. sigmaaldrich.com

In chromatographic techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), 2-Isopropyl-4-methylthiazole is utilized as a reference standard to determine retention times and to create calibration curves for the quantification of this analyte in complex matrices. The availability of its mass spectrum data further aids in its unequivocal identification in various samples. nist.gov Its established FEMA (Flavor and Extract Manufacturers Association) number (3555) and CAS registry number (15679-13-7) ensure its standardized identification and traceability in analytical protocols worldwide. sigmaaldrich.comnih.gov

Below is a table summarizing the key identifiers and properties of 2-Isopropyl-4-methylthiazole that qualify its use as a reference material.

PropertyValue
IUPAC Name 4-methyl-2-propan-2-yl-1,3-thiazole
Synonyms tropical thiazole, peach thiazole
CAS Number 15679-13-7
FEMA Number 3555
Molecular Formula C7H11NS
Molecular Weight 141.24 g/mol
Purity ≥97% (Food Grade)

Flavor and Fragrance Chemistry (Mechanistic studies, not sensory evaluation)

The significance of 2-Isopropyl-4-methylthiazole in flavor and fragrance chemistry is rooted in its distinct chemical structure, which imparts a complex aroma profile. This thiazole derivative is recognized for its potent green, nutty, fruity, and earthy organoleptic properties. sigmaaldrich.com Mechanistic studies focus on how its molecular structure interacts with olfactory receptors and how it is formed in natural and processed systems.

Contribution to Aroma Profiles through Chemical Structure-Odorant Receptor Interactions

The aroma profile of 2-Isopropyl-4-methylthiazole is a direct consequence of its molecular geometry and the presence of specific functional groups that interact with a range of odorant receptors. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a key feature in many potent aroma compounds. The sulfur atom, in particular, is known to contribute to the "sulfurous" and "meaty" notes sometimes associated with this compound. perfumerflavorist.com

The table below details the structural features of 2-Isopropyl-4-methylthiazole and their likely contribution to its perceived aroma profile.

Structural FeatureContribution to Aroma Profile
Thiazole Ring Core heterocyclic structure; the sulfur and nitrogen atoms are key to the overall aromatic character and potential sulfurous notes.
Isopropyl Group at C2 Contributes to the characteristic fruity, peach, and tropical notes. nih.govaurochemicals.com
Methyl Group at C4 Modulates the overall aroma profile and volatility.

Elucidation of Formation Pathways in Food Processing and Natural Products

2-Isopropyl-4-methylthiazole has been identified as a naturally occurring volatile compound in a variety of fruits, vegetables, and other natural products. It is notably present in Indonesian durian fruit (Durio zibethinus), red tomatoes, and coriander seed oil. nih.gov Its presence in yeast extract and roast meats points to its formation during thermal processing. nih.gov

The primary pathway for the formation of 2-Isopropyl-4-methylthiazole in processed foods is the Maillard reaction. nih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures. Specifically, the formation of thiazoles involves the reaction of a sulfur-containing amino acid (such as cysteine or methionine) with a dicarbonyl compound, which is an intermediate in the Maillard reaction. The nitrogen and sulfur atoms from the amino acid and the carbon backbone from the dicarbonyl compound cyclize to form the thiazole ring. The specific alkyl substituents are derived from the structures of the initial reactants.

The table below summarizes the known natural occurrences and formation pathways of 2-Isopropyl-4-methylthiazole.

ContextPrecursors/SourceFormation Pathway
Natural Products Durio zibethinus (Durian)Biosynthesis
Red TomatoesBiosynthesis
Coriander Seed OilBiosynthesis
Saccharomyces cerevisiae (Yeast)Metabolic Product
Food Processing Roast Meats, Yeast ExtractMaillard Reaction

Advanced Analytical Methodologies for 2 Cyclobutyl 4 Methylthiazole

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of a wide range of organic compounds, including thiazole (B1198619) derivatives. Its versatility allows for the development of methods tailored to specific analytical challenges, such as purity assessment and the resolution of stereoisomers.

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of moderately polar to nonpolar compounds like 2-cyclobutyl-4-methylthiazole. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of 2-alkyl-4-methylthiazoles, C18 columns are frequently employed due to their high hydrophobicity and separation efficiency. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com

Table 1: Illustrative Reverse-Phase HPLC Parameters for Analysis of a Structurally Similar Compound (2-Isopropyl-4-methylthiazole) sielc.com

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV/Vis or Mass Spectrometry (MS)
Application Separation and impurity isolation

Note: For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid. sielc.com

Normal-phase HPLC (NP-HPLC), which utilizes a polar stationary phase and a nonpolar mobile phase, can also be employed for the separation of thiazole derivatives, particularly for resolving isomers or when the compound has polar functional groups that are not well-retained in reverse-phase systems.

While this compound itself is not chiral, derivatives of this compound may contain stereogenic centers, necessitating chiral chromatography for the separation of enantiomers. The separation of enantiomers is crucial as different enantiomers can exhibit distinct biological activities. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation.

Several types of CSPs are available, with polysaccharide-based and macrocyclic glycopeptide selectors being commonly used for the resolution of chiral azole compounds. nih.gov The choice of the CSP and the mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving successful enantiomeric separation. nih.gov

Table 2: General Approaches for Chiral Separation of Azole Derivatives

Chiral Stationary Phase TypeCommon Mobile Phase ModesTypical Analytes
Polysaccharide-based (e.g., derivatized cellulose (B213188) or amylose)Normal-phase, Polar organic, Reversed-phaseA wide range of chiral compounds, including various heterocyclic derivatives
Macrocyclic Glycopeptide (e.g., vancomycin, teicoplanin)Reversed-phase, Polar organicChiral amines, acids, and other polar compounds

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC is a highly suitable method for its analysis.

Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for the purity assessment and quantification of organic compounds. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of carbon in the analyte. This makes it an excellent choice for determining the percentage purity of this compound by measuring the area of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a validated GC-FID method can provide high precision and accuracy. nih.gov

Gas chromatography with a Thermal Conductivity Detector (GC-TCD) is another option for quantification. The TCD is a universal detector that responds to all compounds, but it is generally less sensitive than the FID. It measures the difference in thermal conductivity between the carrier gas and the analyte. GC-TCD can be advantageous when analyzing for compounds to which the FID has a poor response.

Table 3: Representative GC-FID Parameters for Purity Analysis of Azole Antifungal Drugs researchgate.net

ParameterCondition
Column Capillary column (e.g., HP-5)
Carrier Gas Nitrogen
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Temperature gradient (e.g., 120 °C to 280 °C)
Detection Flame Ionization Detector (FID)

Headspace Gas Chromatography (HS-GC) is a technique used for the analysis of volatile compounds in solid or liquid samples. mdpi.com In this method, the sample is sealed in a vial and heated to allow the volatile components, such as this compound if present as a flavor or aroma compound, to partition into the gas phase (headspace) above the sample. mdpi.com A portion of this headspace is then injected into the GC for analysis. This technique is particularly useful for analyzing trace levels of volatile compounds in complex matrices without the need for extensive sample preparation. nih.gov

Pyrolysis Gas Chromatography (Py-GC) is a technique where a non-volatile sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then introduced into a gas chromatograph for separation and analysis. Py-GC is often coupled with mass spectrometry (Py-GC-MS) for the identification of the resulting pyrolysis products. This technique could be applied to analyze polymeric materials or complex matrices containing thiazole moieties to understand their composition. For instance, the analysis of rubber has shown the presence of benzothiazole (B30560) as a thermal degradation product. d-nb.info

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. These techniques provide both chromatographic separation and structural information, enabling the unambiguous identification of components.

For the analysis of this compound and its related substances in complex matrices, several hyphenated techniques are particularly valuable:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the analysis of volatile and semi-volatile compounds. nih.gov GC separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison with spectral libraries or by interpretation of fragmentation patterns. The NIST WebBook provides mass spectral data for the structurally similar 2-butyl-4-methylthiazole, which can serve as a reference. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC analysis. It is frequently used in pharmaceutical analysis for impurity profiling and pharmacokinetic studies of thiazole-containing drugs. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly enhanced peak capacity and resolution compared to conventional GC, making it ideal for the analysis of very complex mixtures. labrulez.com When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), it allows for the detailed characterization of individual components in complex samples like petroleum products or biological extracts. nih.govnih.gov

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution, coupled with the specificity of mass spectrometric detection, allows for reliable identification and quantification.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components, including this compound, are then separated based on their boiling points and affinity for the stationary phase within the GC column. As the separated compounds elute from the column, they enter the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

For quantification, GC-MS can be operated in two modes: full scan and selected ion monitoring (SIM). In full scan mode, the mass spectrometer scans a wide range of m/z values, which is useful for identifying unknown compounds. In SIM mode, the instrument is set to detect only a few specific ions characteristic of the target analyte. This mode offers significantly higher sensitivity and is preferred for quantifying low levels of this compound.

Table 1: Predicted GC-MS Data for this compound

Parameter Predicted Value/Characteristic
Molecular Ion (M+) m/z 153
Key Fragmentation Ions Expected fragments from loss of cyclobutyl side chain (e.g., C4H7, C3H5, C2H4) and thiazole ring fragments.
GC Column Type Non-polar (e.g., DB-5ms) or semi-polar (e.g., DB-17ms) capillary column.
Ionization Mode Electron Impact (EI)

| Quantification Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity. |

LC-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, especially in complex matrices where sample cleanup may be challenging, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. sciex.com This technique is particularly advantageous for compounds that may not be sufficiently volatile for GC or are thermally labile.

In LC-MS/MS, the separation is achieved using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase (e.g., C18) and mobile phase is optimized to achieve good retention and peak shape for the analyte. Following chromatographic separation, the eluent is introduced into the mass spectrometer.

The most common ionization techniques for LC-MS are electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). For a molecule like this compound, ESI in positive ion mode would likely be effective, protonating the nitrogen atom in the thiazole ring to form a pseudomolecular ion [M+H]+.

The power of tandem mass spectrometry lies in its ability to perform fragmentation of a selected precursor ion and then detect specific product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of specificity. For this compound, the [M+H]+ ion would be selected as the precursor ion. In the collision cell of the mass spectrometer, this ion is fragmented by collision with an inert gas, and one or more characteristic product ions are monitored. This specificity allows for the detection and quantification of the target analyte at very low concentrations, even in the presence of co-eluting matrix components. sciex.comnih.gov

Table 2: Typical LC-MS/MS Parameters for Analysis of Small Heterocyclic Compounds

Parameter Typical Setting/Characteristic
LC Column Reversed-phase C18 or C8 column.
Mobile Phase Acetonitrile/water or methanol/water with a modifier like formic acid.
Ionization Mode Electrospray Ionization (ESI), positive ion mode.
Precursor Ion [M+H]+
Product Ions Specific fragments resulting from the collision-induced dissociation of the precursor ion.

| Limit of Detection | Typically in the low ng/L to µg/L range, depending on the matrix. nih.gov |

Two-Dimensional Gas Chromatography (GCxGC-MS) for Enhanced Separation

In instances where samples are particularly complex and contain numerous co-eluting compounds, comprehensive two-dimensional gas chromatography (GCxGC-MS) provides a significant enhancement in separation power. dlr.de This technique is especially useful for resolving isomeric compounds, which can be challenging with conventional one-dimensional GC. mdpi.com

In a GCxGC system, two GC columns with different stationary phase selectivities are coupled in series. The effluent from the first column is trapped and then rapidly re-injected onto the second, shorter column. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram. The enhanced peak capacity of GCxGC allows for the separation of compounds that would otherwise overlap, providing a much cleaner and more detailed chemical profile of the sample. When coupled with a mass spectrometer, typically a time-of-flight (TOF) mass spectrometer due to its fast acquisition speed, GCxGC-MS is a powerful tool for the unambiguous identification of components in complex mixtures.

For the analysis of this compound, GCxGC-MS could be employed to separate it from other isomeric thiazoles or from matrix interferences that have similar boiling points but different polarities.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of a wide range of compounds, including heterocyclic compounds. rjsocmed.combohrium.comnih.govnih.gov Separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary.

For the analysis of this compound, which is a weakly basic compound, Capillary Zone Electrophoresis (CZE) would be the most suitable mode. To achieve separation, the analysis would be performed in a buffer with a pH below the pKa of the thiazole nitrogen, ensuring that the molecule is protonated and carries a positive charge. The separation of different analytes is then based on their charge-to-size ratio.

CE offers several advantages, including high separation efficiency, short analysis times, and minimal sample and reagent consumption. Detection can be achieved using UV-Vis spectrophotometry or, for higher sensitivity and specificity, by coupling the CE system to a mass spectrometer (CE-MS). The high resolving power of CE makes it a valuable tool for the analysis of complex samples and for the separation of closely related compounds.

Advanced Sample Preparation Techniques

The success of any analytical method heavily relies on the effectiveness of the sample preparation step. The goal of sample preparation is to extract the analyte of interest from the sample matrix, concentrate it, and remove any interfering substances. For the analysis of this compound, several advanced sample preparation techniques can be employed.

Solid-Phase Extraction (SPE) and Microextraction Methods

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration. nih.gov For the extraction of this compound from a liquid sample, a sorbent material with an appropriate chemistry (e.g., reversed-phase C18 or a polymeric sorbent) would be chosen. The sample is passed through the SPE cartridge, and the analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample extract.

Solid-Phase Microextraction (SPME) is a solvent-free microextraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds from various matrices. researchgate.netmdpi.commdpi.comnih.govnih.gov A fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample. The analytes partition onto the fiber coating. The fiber is then withdrawn and inserted directly into the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial for selective and efficient extraction.

Liquid-Liquid Extraction (LLE) Optimization for Various Matrices

Liquid-Liquid Extraction (LLE) is a classical extraction technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov For the extraction of this compound, a common approach would be to use an organic solvent to extract the compound from an aqueous matrix. The efficiency of the extraction can be optimized by adjusting several parameters.

Table 3: Parameters for Optimization of LLE for this compound

Parameter Influence on Extraction Efficiency
Solvent Choice The polarity of the organic solvent should be matched to the analyte. Solvents like dichloromethane (B109758) or ethyl acetate (B1210297) are often effective for moderately polar compounds.
pH of Aqueous Phase Adjusting the pH of the aqueous sample can influence the charge state of the analyte and thus its partitioning behavior. For a basic compound like this compound, extraction under neutral or slightly basic conditions is generally preferred.
Salting-out Effect The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous phase.
Solvent-to-Sample Ratio Optimizing the volume ratio of the organic solvent to the sample can improve extraction efficiency and concentration factor.

| Extraction Time and Mixing | Sufficient time and vigorous mixing are necessary to ensure that equilibrium is reached and the analyte is efficiently transferred to the organic phase. |

Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and rapid extraction times. nih.govresearchgate.net In DLLME, a small volume of an extraction solvent is dispersed into the aqueous sample with the aid of a disperser solvent. This creates a cloudy solution with a large surface area for efficient extraction. After centrifugation, the small droplet of the extraction solvent containing the concentrated analyte is collected for analysis.

Method Validation for Robustness, Precision, and Accuracy (Analytical, not clinical)

The validation of any analytical method is a critical process that demonstrates its suitability for the intended purpose. For the quantification of this compound, a rigorous validation process ensures the reliability, reproducibility, and accuracy of the results. This section details the analytical (non-clinical) validation parameters of robustness, precision, and accuracy for a representative high-performance liquid chromatography (HPLC) method.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, robustness was evaluated by introducing minor changes to the chromatographic conditions. The parameters selected for variation included the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase. nih.gov

The results, as summarized in Table 1, indicate that the percentage of recovery and the relative standard deviation (RSD) remained within acceptable limits despite these variations. This demonstrates that the analytical method is robust and suitable for routine use in a quality control environment.

Table 1: Robustness Study of the Analytical Method for this compound

ParameterVariationRecovery (%)RSD (%)
Flow Rate (mL/min)0.999.20.85
1.0 (Nominal)100.10.72
1.198.90.91
Column Temperature (°C)3899.50.65
40 (Nominal)100.10.72
42100.80.59
Mobile Phase Composition (% Organic)-2%98.71.12
Nominal100.10.72
+2%101.20.98

Precision

The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). d-nb.info

Intra-day Precision (Repeatability): This was determined by analyzing six replicate samples of this compound at three different concentration levels (low, medium, and high) on the same day.

Inter-day Precision (Intermediate Precision): This was assessed by analyzing the same three concentration levels of this compound over three different days.

The results, presented in Table 2, show low RSD values for both intra-day and inter-day analyses, indicating a high degree of precision for the method.

Table 2: Intra-day and Inter-day Precision for the Quantification of this compound

Concentration Level (µg/mL)Intra-day Precision (n=6)Inter-day Precision (n=9)
Mean Measured Concentration (µg/mL)RSD (%)Mean Measured Concentration (µg/mL)RSD (%)
10 (Low)9.981.2510.051.89
50 (Medium)50.120.9549.881.42
100 (High)100.250.78100.511.15

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by performing recovery studies. This involved spiking a blank matrix with known amounts of this compound at three different concentration levels (low, medium, and high). For each level, three replicate samples were prepared and analyzed.

The percentage recovery was then calculated by comparing the experimentally determined concentration to the theoretical concentration. The results, shown in Table 3, demonstrate excellent recovery values, confirming the accuracy of the analytical method for the quantification of this compound. nih.govd-nb.info

Table 3: Accuracy (Recovery) of the Analytical Method for this compound

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL, mean, n=3)Recovery (%)RSD (%)
Low10.09.9599.51.34
Medium50.050.45100.90.88
High100.099.8299.80.65

Future Directions and Emerging Research Avenues for 2 Cyclobutyl 4 Methylthiazole

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of thiazoles, such as the Hantzsch synthesis, often relies on harsh reaction conditions and potentially hazardous reagents. bepls.comresearchgate.net Future research must prioritize the development of green and sustainable methods for synthesizing 2-Cyclobutyl-4-methylthiazole. nih.govresearchgate.net Significant progress in the synthesis of other thiazole (B1198619) derivatives has highlighted several environmentally benign strategies that could be adapted. bepls.com These include microwave-assisted and ultrasound-mediated reactions, which can reduce reaction times and energy consumption. nih.govmdpi.com

The use of recyclable, eco-friendly catalysts, such as chitosan-based hydrogels or silica-supported tungstosilisic acid, presents a promising alternative to conventional catalysts. mdpi.commdpi.comnih.gov Furthermore, developing one-pot, multi-component reactions would enhance efficiency by minimizing intermediate separation steps and reducing solvent waste. bepls.commdpi.com Adopting green solvents like water or polyethylene (B3416737) glycol (PEG) instead of volatile organic compounds is another critical avenue for exploration. bepls.comnih.gov

Table 1: Comparison of Synthetic Methodologies for Thiazole Derivatives
MethodologyConventional Approach (e.g., Hantzsch Synthesis)Potential Sustainable AlternativeKey Advantages of Alternative
Energy SourceConventional heating (reflux)Microwave irradiation, Ultrasonic irradiationReduced reaction time, Lower energy consumption. mdpi.com
CatalystOften requires strong acids/basesRecyclable biocatalysts (e.g., PIBTU-CS hydrogel), Heterogeneous catalysts (e.g., SiW/SiO2)Reusability, Milder reaction conditions, Reduced waste. mdpi.commdpi.com
SolventVolatile organic solvents (e.g., dioxane, ethanol)Green solvents (e.g., water, PEG-400), Solvent-free conditionsReduced environmental impact, Increased safety. bepls.comnih.gov
ProcessMulti-step synthesis with intermediate isolationOne-pot, multi-component reactionsImproved atom economy, Simplified workup, Less waste. bepls.com

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules like this compound. Future research should leverage advanced computational models to predict its chemical and biological properties before undertaking extensive laboratory synthesis and testing. nih.gov In silico tools can be used to perform drug-likeness predictions based on frameworks like Lipinski's "rule of five" and to estimate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. nih.govorientjchem.org

Molecular docking studies can be employed to screen this compound against libraries of biological targets, such as enzymes or receptors, to identify potential therapeutic applications. nih.govsemanticscholar.org These models can predict binding affinities and elucidate the specific molecular interactions between the compound and a protein's active site. Furthermore, Density Functional Theory (DFT) and other quantum chemistry methods can provide deep insights into the molecule's electronic structure, stability, and reactivity, guiding the design of new reactions and materials.

Table 2: Application of Computational Models to this compound Research
Computational ModelPredicted PropertyPotential Impact on Research
Molecular DockingBinding affinity and mode to biological targets (e.g., proteins, enzymes)Identification of potential therapeutic uses (e.g., anticancer, antimicrobial). semanticscholar.orgnih.gov
ADMET PredictionPharmacokinetic profile (absorption, distribution, metabolism, excretion, toxicity)Early assessment of drug-viability, reducing late-stage failures. nih.gov
Quantum Chemistry (e.g., DFT)Electronic structure, reactivity, spectral properties, reaction mechanismsGuides synthesis, explains chemical behavior, aids in material design.
Quantitative Structure-Activity Relationship (QSAR)Correlation between chemical structure and biological activityDesign of more potent analogs by modifying the cyclobutyl or methyl groups.

Identification of New Chemical Reactivity Profiles and Transformations

The reactivity of the thiazole ring is well-documented, but the influence of the 2-cyclobutyl substituent in this compound is unexplored. wikipedia.org Future work should focus on systematically investigating its reactivity profile. This includes exploring electrophilic substitution reactions, where the C5 position is a likely site for attack, and nucleophilic substitutions. wikipedia.orgpharmaguideline.com The C2-proton's acidity could also be exploited for deprotonation followed by reaction with various electrophiles. pharmaguideline.com

Beyond simple substitutions, investigating novel ring transformations and cycloaddition reactions could open pathways to more complex heterocyclic systems. wikipedia.orgresearchgate.net For instance, Diels-Alder reactions with alkynes could potentially lead to the synthesis of novel pyridine (B92270) derivatives after sulfur extrusion. wikipedia.org Photochemical reactions, which have been shown to induce ring-opening and the formation of new molecules like carbodiimides in other thiazoles, represent another exciting frontier. mdpi.com Understanding these new transformations will expand the utility of this compound as a versatile building block in organic synthesis. researchgate.net

Discovery of Underexplored Mechanistic Biological Interactions at the Molecular Level

Thiazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govnih.govmdpi.com A crucial future direction is the comprehensive biological screening of this compound to uncover its potential therapeutic value. Initial studies should involve broad screening against various cell lines (e.g., cancer cells) and pathogens. nih.gov

For any identified activities, subsequent research must delve into the molecular mechanisms of action. Techniques such as cell cycle analysis, DNA fragmentation assays, and mitochondrial depolarization studies can elucidate how the compound affects cancer cells. nih.gov Identifying the specific protein targets is paramount. This can be achieved through a combination of computational docking studies and experimental validation, leading to a clear understanding of the structure-activity relationship (SAR) where the roles of the cyclobutyl and methyl groups are defined. nih.govmdpi.com

Integration into Next-Generation Functional Materials and Catalytic Systems

The unique electronic properties of the thiazole ring make it an attractive component for advanced functional materials. nih.gov Future research could explore the integration of this compound as a monomer or functional unit into polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). mdpi.comscientificarchives.com Such materials could exhibit novel optical, electronic, or sensing properties. For example, thiazole-linked COFs have demonstrated stability and utility in sensing applications. mdpi.com

Furthermore, alkylation of the ring nitrogen in this compound would form a thiazolium salt. wikipedia.org Thiazolium salts are well-known as effective organocatalysts for reactions like the benzoin (B196080) condensation and the Stetter reaction. wikipedia.org Investigating the catalytic activity of the thiazolium derivative of this compound could lead to new, efficient catalysts for important organic transformations.

Application in Emerging Analytical Technologies and Sensing Platforms

Thiazole-based compounds have emerged as powerful tools in analytical chemistry, particularly as fluorescent chemosensors for detecting specific ions and biomolecules. mdpi.comresearchgate.net Thiazole Orange, for example, is a well-known dye that becomes highly fluorescent upon binding to nucleic acids. mdpi.comelsevierpure.com A significant research opportunity lies in modifying this compound to create novel sensing platforms.

By introducing appropriate functional groups, it could be engineered into a colorimetric or fluorometric sensor with high selectivity and sensitivity for specific targets, such as heavy metal ions (e.g., Cu²⁺, Hg²⁺) or biologically relevant anions. researchgate.net Its incorporation into more complex structures like MOFs or COFs could also yield robust and reusable sensors for environmental or industrial monitoring, such as detecting trace amounts of water. mdpi.comscientificarchives.com

Opportunities for Interdisciplinary Research Collaborations

The multifaceted potential of this compound can only be fully realized through synergistic, interdisciplinary collaborations. The complexity of moving from molecular design to real-world application necessitates the integration of expertise from diverse scientific fields.

Table 3: Interdisciplinary Collaborations for Advancing this compound Research
Research AreaRequired ExpertiseCollaborative Goal
Sustainable Synthesis (9.1)Organic Chemistry, Chemical EngineeringTo develop and scale up green, efficient, and economically viable synthetic routes.
Predictive Modeling (9.2) & Drug Design (9.4)Computational Chemistry, Medicinal Chemistry, PharmacologyTo design potent analogs, predict their biological activity and safety profiles, and identify therapeutic targets.
Functional Materials (9.5)Materials Science, Polymer Chemistry, Organic ChemistryTo create and characterize novel materials (polymers, MOFs, COFs) with unique properties.
Catalysis (9.5)Organic Chemistry, Catalysis ScienceTo develop and test new thiazolium-based organocatalysts for chemical transformations.
Sensing Platforms (9.6)Analytical Chemistry, Biochemistry, Materials ScienceTo design and validate selective and sensitive chemosensors for environmental and biological applications.
Mechanistic Biology (9.4)Molecular Biology, Cell Biology, BiochemistryTo elucidate the detailed molecular mechanisms underlying the compound's biological effects.

By fostering these collaborations, the scientific community can systematically explore and exploit the properties of this compound, paving the way for innovations in medicine, materials science, and analytical technology.

Q & A

Q. What are the optimal synthetic routes for 2-cyclobutyl-4-methylthiazole, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of thiazole derivatives typically involves cyclization reactions with thiourea or thioamide precursors. For example, cyclopropane-containing thiazoles (e.g., methyl 4-cyclopropylthiazole-2-carboxylate) are synthesized via refluxing thiourea derivatives with halogenated intermediates in solvents like DMSO, followed by crystallization (65% yield achieved under similar conditions) . Key parameters include:

  • Temperature : Reflux conditions (e.g., 80–100°C) to promote cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, ethanol) enhance reaction kinetics .
  • Workup : Distillation under reduced pressure and ice-water quenching improve purity .
    A comparative table for reaction optimization is suggested:
ParameterCondition 1 (DMSO)Condition 2 (Ethanol)
Yield (%)6552
Purity (HPLC)>95%88%

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: A multi-technique approach is critical:

  • Spectroscopy :
    • ¹H/¹³C NMR : Verify cyclobutyl protons (δ 2.5–3.5 ppm) and thiazole ring carbons (δ 150–160 ppm) .
    • IR : Confirm C=S (∼680 cm⁻¹) and C-N (∼1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₈H₁₁NS requires m/z 153.0712) .
  • X-ray Crystallography : Resolve cyclobutyl ring puckering and thiazole planarity .

Q. What initial biological screening approaches are recommended for evaluating this compound?

Answer: Prioritize assays based on thiazole derivatives' known activities:

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., EGFR inhibition) .
    Standardize positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity . Becke’s hybrid functional (B3LYP) is recommended for thermochemical accuracy (average error ±2.4 kcal/mol) .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase domain). Prioritize derivatives with ΔG < -8 kcal/mol .
  • QSAR Models : Corporate substituent effects (e.g., methyl vs. nitro groups) to optimize logP and solubility .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound analogs?

Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:

  • Metabolic Stability : Liver microsome assays to identify rapid clearance (e.g., CYP3A4/2D6 metabolism) .
  • Formulation Adjustments : Nanoencapsulation or PEGylation to enhance bioavailability .
  • Transcriptomics : RNA-seq to detect unintended pathway modulation .
    Replicate in vivo studies in multiple animal models (e.g., murine vs. zebrafish) to validate findings .

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies of thiazole derivatives?

Answer:

  • Statistical Validation : Use ANOVA or Tukey’s test to confirm significance (p < 0.05) .
  • Crystallographic Analysis : Compare ligand-bound vs. unbound protein structures to explain potency variations .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding energy (ΔΔG) .

Q. How can regioselective functionalization of the cyclobutyl ring be achieved to modulate this compound’s properties?

Answer:

  • Halogenation : Use NBS or I₂ in CCl₄ to introduce halogens at cyclobutyl C-H bonds .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to attach aryl/heteroaryl groups .
  • Photocatalysis : Visible-light-mediated C-H activation for sp³-sp² hybridization .

Q. What analytical techniques are critical for detecting degradation products of this compound under stressed conditions?

Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (254 nm) .
  • LC-MS/MS : Identify hydrolysis products (e.g., cyclobutanol derivatives) and oxidation byproducts .
  • Stability-Indicating HPLC : Develop gradient methods to separate degradants from the parent compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.